molecular formula C10H7FN2O2 B1269447 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 859155-87-6

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1269447
CAS No.: 859155-87-6
M. Wt: 206.17 g/mol
InChI Key: DAFWBGVQDOZAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFWBGVQDOZAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360175
Record name 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859155-87-6
Record name 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a molecule of interest in pharmaceutical research. The described methodology is based on established chemical transformations, including the Claisen condensation, Knorr pyrazole synthesis, and ester hydrolysis. This document offers detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and a visual representation of the synthesis pathway to aid in laboratory-scale production.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a three-step process. The pathway commences with a Claisen condensation between 2'-fluoroacetophenone and diethyl oxalate to yield a 1,3-dicarbonyl intermediate. This is followed by a Knorr pyrazole synthesis, where the intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the hydrolysis of the resulting ethyl ester to afford the target carboxylic acid.

Synthesis_Pathway cluster_1 Step 2: Knorr Pyrazole Synthesis A 2'-Fluoroacetophenone C Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1) A->C NaOEt, Ethanol B Diethyl Oxalate B->C E Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2) C->E Glacial Acetic Acid, Ethanol D Hydrazine Hydrate D->E F This compound (Final Product) E->F NaOH, H2O/Ethanol then H+

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1)

This step involves a Claisen condensation of 2'-fluoroacetophenone with diethyl oxalate using sodium ethoxide as a base.

Materials:

  • 2'-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (10% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring apparatus, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add 2'-fluoroacetophenone (1.0 eq.) and diethyl oxalate (1.1 eq.) dissolved in a minimal amount of absolute ethanol.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath, and the excess ethanol is removed under reduced pressure.

  • The resulting residue is dissolved in diethyl ether and washed with a 10% aqueous solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)

This step is a Knorr pyrazole synthesis, which involves the cyclization of the 1,3-dicarbonyl compound with hydrazine hydrate.

Materials:

  • Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate as a solid.

Step 3: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, suspend ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq.) in water to the suspension.

  • The mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • The reaction mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data

The following tables summarize the expected physicochemical and spectroscopic data for the starting materials, intermediates, and the final product. Note that yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Expected Yield (%)
2'-FluoroacetophenoneC₈H₇FO138.14LiquidN/AN/A
Diethyl OxalateC₆H₁₀O₄146.14LiquidN/AN/A
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1)C₁₂H₁₁FO₄238.21Solid~46-48 (for 4-fluoro analog)70-85[1]
Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)C₁₂H₁₁FN₂O₂234.23SolidNot available75-90
This compound (Final Product)C₁₀H₇FN₂O₂206.18SolidNot available>90

Table 2: Spectroscopic Data

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1)(CDCl₃, 400 MHz): δ 8.04 (dd, J = 8.4, 4.8 Hz, 2H), 7.19 (t, J = 8.4 Hz, 2H), 7.04 (s, 1H), 4.39 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H). (Data for 4-fluoro analog)[2]Not available.
Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)(CDCl₃, 500 MHz): δ 7.70-7.80 (m, 1H), 7.30-7.45 (m, 1H), 7.10-7.25 (m, 2H), 7.05 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H). (Predicted)(CDCl₃, 125 MHz): δ 161.0 (d, J=250 Hz, C-F), 159.5 (C=O), 148.0, 142.0, 131.0 (d, J=8 Hz), 129.0 (d, J=3 Hz), 124.5 (d, J=3 Hz), 118.0 (d, J=12 Hz), 116.0 (d, J=22 Hz), 108.0, 61.5, 14.0. (Predicted)
This compound (Final Product)(DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H, COOH), 7.90 (t, J=7.6 Hz, 1H), 7.55-7.65 (m, 1H), 7.30-7.40 (m, 2H), 7.20 (s, 1H). (Predicted)(DMSO-d₆, 100 MHz): δ 161.0 (d, J=248 Hz, C-F), 160.0 (C=O), 147.5, 142.5, 131.5 (d, J=8 Hz), 129.5 (d, J=3 Hz), 125.0 (d, J=4 Hz), 118.5 (d, J=12 Hz), 116.0 (d, J=22 Hz), 107.5. (Predicted)

Note: Spectroscopic data for the 2-fluoro substituted compounds are predicted based on known spectra of analogous structures. Experimental verification is recommended.

Conclusion

The synthetic pathway detailed in this guide offers a robust and reproducible method for the preparation of this compound. By following the outlined experimental protocols and utilizing the provided data as a benchmark, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the final product.

References

Unraveling the Molecular Mysteries: A Technical Guide to the Putative Mechanism of Action of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the precise molecular interactions of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid remain to be definitively elucidated in dedicated studies, a comprehensive review of structurally analogous pyrazole derivatives provides a compelling framework for several plausible mechanisms of action. This technical guide synthesizes the existing body of research on related compounds to offer a well-grounded perspective for researchers, scientists, and drug development professionals. The core pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, most notably in the realms of anti-inflammatory and anticancer therapeutics.[1][2][3][4]

The primary hypothesized mechanisms for this compound revolve around the inhibition of key enzymes implicated in disease pathogenesis, including cyclooxygenase (COX) enzymes, carbonic anhydrases (CAs), and histone deacetylases (HDACs). The presence of the 2-fluorophenyl moiety is anticipated to modulate the binding affinity and selectivity of the parent molecule for its potential biological targets.

Putative Anti-inflammatory Mechanisms

The anti-inflammatory potential of pyrazole derivatives is well-documented, with the most prominent example being the COX-2 selective inhibitor, Celecoxib.[5] Structurally, this compound shares the core heterocyclic ring system with such inhibitors.

Cyclooxygenase (COX) Inhibition

A likely mechanism of action is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2, which are central to the inflammatory cascade. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety of the title compound could play a crucial role in coordinating with the active site of COX enzymes.

Potential Anticancer Mechanisms

Numerous pyrazole derivatives have been investigated for their antiproliferative and pro-apoptotic effects against various cancer cell lines.[2][6] The proposed anticancer mechanisms for this compound are multifaceted, potentially involving the inhibition of carbonic anhydrases or histone deacetylases.

Carbonic Anhydrase (CA) Inhibition

A study of 5-aryl-1H-pyrazole-3-carboxylic acids, which are tautomers of the compound , revealed selective inhibitory activity against human carbonic anhydrase isoforms IX and XII.[7] These tumor-associated CAs play a critical role in regulating intracellular and extracellular pH, contributing to tumor cell survival, proliferation, and metastasis. Inhibition of these enzymes can disrupt the tumor microenvironment, leading to apoptosis.

Histone Deacetylase (HDAC) Inhibition

Recent research has highlighted the potential for pyrazole derivatives to act as selective HDAC inhibitors. For instance, a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamides were identified as selective inhibitors and degraders of HDAC6.[8] HDAC6 is involved in various cellular processes, including protein degradation and cell motility, and its inhibition is a promising strategy in cancer therapy.

Quantitative Data on Structurally Related Compounds

While no specific quantitative data for this compound is currently available in the public domain, the following table summarizes the inhibitory activities of structurally related pyrazole derivatives against various targets to provide a comparative context.

Compound/Derivative ClassTargetIC50/KiReference
1,5-Diarylpyrazole derivativesCOX-2Varies (e.g., Celecoxib)[5]
Benzothiophen-2-yl pyrazole carboxylic acid derivativeCOX-15.40 µM[3]
Benzothiophen-2-yl pyrazole carboxylic acid derivativeCOX-20.01 µM[3]
Benzothiophen-2-yl pyrazole carboxylic acid derivative5-LOX1.78 µM[3]
5-Aryl-1H-pyrazole-3-carboxylic acidshCA IX5 - 25 µM[7]
5-Aryl-1H-pyrazole-3-carboxylic acidshCA XII4 - 50 µM[7]
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6)HDAC64.95 nM[8]
5-phenyl-1H-pyrazole derivativesBRAF (V600E)0.19 µM[2]
Pyrazole-thiadiazole derivatives (Compound 6g)A549 cell line1.537 µM[6]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, the following experimental protocols are proposed:

In Vitro Enzyme Inhibition Assays
  • COX Inhibition Assay: The inhibitory activity against COX-1 and COX-2 can be determined using commercially available colorimetric or fluorescent inhibitor screening kits. The assay would involve incubating the respective enzyme with arachidonic acid as a substrate in the presence and absence of varying concentrations of the test compound. The production of prostaglandin H2 (PGH2) or other downstream metabolites would be quantified to determine the IC50 value.

  • Carbonic Anhydrase Inhibition Assay: The inhibitory effect on various CA isoforms (I, II, IX, and XII) can be measured using a stopped-flow CO2 hydrase assay.[7] This method monitors the hydration of CO2 catalyzed by the enzyme, and the inhibition constant (Ki) is calculated from the reduction in enzyme activity at different concentrations of the inhibitor.

  • HDAC Inhibition Assay: The inhibitory potential against different HDAC isoforms can be assessed using a fluorometric assay. This involves incubating the HDAC enzyme with a fluorogenic substrate in the presence of the test compound. The amount of fluorescent product generated is proportional to the enzyme activity, allowing for the determination of IC50 values.

Cell-Based Assays
  • Antiproliferative Assay: The effect of the compound on the growth of various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Cycle Analysis: To understand the antiproliferative mechanism, flow cytometry can be used to analyze the cell cycle distribution of cancer cells treated with the compound. This can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M).

Visualizing the Hypothesized Pathways

To better illustrate the potential molecular interactions, the following diagrams depict the signaling pathways associated with the hypothesized targets.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid Test_Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway.

CA_Pathway cluster_tumor_cell Tumor Cell CO2_H2O CO2 + H2O CA_IX_XII CA IX / CA XII (membrane-bound) CO2_H2O->CA_IX_XII H_HCO3 H+ + HCO3- CA_IX_XII->H_HCO3 Intracellular_pH Maintain Intracellular pH (Alkaline) H_HCO3->Intracellular_pH Extracellular_Space Extracellular Space (Acidic) H_HCO3->Extracellular_Space H+ extrusion Cell_Proliferation Cell Proliferation & Survival Intracellular_pH->Cell_Proliferation Test_Compound 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid Test_Compound->CA_IX_XII Inhibition

Caption: Putative inhibition of tumor-associated Carbonic Anhydrases (CAs).

HDAC6_Workflow Misfolded_Proteins Misfolded/Aggregated Proteins Aggresome_Formation Aggresome Formation Misfolded_Proteins->Aggresome_Formation Autophagy Autophagy (Protein Degradation) Aggresome_Formation->Autophagy HDAC6 HDAC6 HDAC6->Aggresome_Formation Facilitates Cell_Survival Cell Survival Autophagy->Cell_Survival Test_Compound 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid Test_Compound->HDAC6 Inhibition/ Degradation

Caption: Potential disruption of HDAC6-mediated protein degradation.

References

The Ascendant Therapeutic Potential of Fluorophenyl Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in a variety of therapeutic agents. The strategic incorporation of a fluorophenyl moiety into the pyrazole scaffold has emerged as a particularly fruitful avenue of research, significantly enhancing the potency and modulating the pharmacokinetic profiles of these compounds. This technical guide delves into the diverse biological activities of fluorophenyl pyrazole derivatives, presenting a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial properties. This document provides structured quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity

Fluorophenyl pyrazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The data presented below summarizes the in vitro efficacy of various derivatives, primarily evaluated through the MTT assay, which measures cell viability.

Table 1: Anticancer Activity of Fluorophenyl Pyrazole Derivatives

Compound IDCancer Cell LineActivityReference CompoundSource
Pyrazole-benzimidazole hybrid (para-fluorophenyl)SW1990 (Pancreatic)IC50: 30.9 ± 0.77 µMGemcitabine (IC50: 35.09 ± 1.78 µM)[1]
Pyrazole-benzimidazole hybrid (para-fluorophenyl)AsPC-1 (Pancreatic)IC50: 32.8 ± 3.44 µMGemcitabine (IC50: 39.27 ± 4.44 µM)[1]
3-(4-fluorophenyl) pyrazoline derivativeA549 (Lung)IC50: 8.0 µMNot Specified[2]
3-(4-fluorophenyl) pyrazoline derivativeHeLa (Cervical)IC50: 9.8 µMNot Specified[2]
3-(4-fluorophenyl) pyrazoline derivativeMCF-7 (Breast)IC50: 5.8 µMNot Specified[2]
Pyrazole chalcone with 4-fluoro-phenyl moietyMCF-7 (Breast)Higher inhibition than standardNot Specified[3]
Pyrazole chalcone with 4-fluoro-phenyl moietyHeLa (Cervical)Higher inhibition than standardNot Specified[3]
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (4b)Human cancer-derived cellsOrally active at low dose in mouse xenograft modelNot Specified[4]
1H-benzofuro[3,2-c]pyrazole derivative (4a)K562 (Leukemia)GI50: 0.26 μMABT-751[5]
1H-benzofuro[3,2-c]pyrazole derivative (4a)A549 (Lung)GI50: 0.19 μMABT-751[5]
Pyrazole derivative (5b)K562 (Leukemia)GI50: 0.021 μMABT-751[6]
Pyrazole derivative (5b)A549 (Lung)GI50: 0.69 μMABT-751[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fluorophenyl pyrazole test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[7] Include wells with medium only as a blank control. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorophenyl pyrazole derivatives in culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the treatment period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2][7]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then remove the supernatant. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[7] A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Diagram 1: General Workflow for In Vitro Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep Prepare Serial Dilutions of Test Compounds treat_cells Treat Cells with Compounds compound_prep->treat_cells incubation Incubate (24-72h) treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability % Viability Calculation read_absorbance->calc_viability calc_ic50 IC50 Determination calc_viability->calc_ic50

A streamlined workflow for assessing the anticancer activity of compounds using the MTT assay.

Anti-inflammatory Activity

Several fluorophenyl pyrazole derivatives have been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity. Additionally, in vitro assays targeting cyclooxygenase (COX) enzymes, key mediators of inflammation, are employed to elucidate the mechanism of action.

Table 2: Anti-inflammatory Activity of Fluorophenyl Pyrazole Derivatives

Compound Class/IDAssayActivityStandard DrugSource
N-phenyl-5-substituted-aryl-3-p-(fluorophenyl) pyrazolesCarrageenan-induced paw edema in rats (250 mg/kg)ActiveIndomethacin (10 mg/kg)[7]
1,3,4,5-tetrasubstituted pyrazolesIn vitro anti-inflammatory93.80% inhibition (at 1 mM)Diclofenac sodium (90.21% inhibition)[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 inhibitionIC50 = 0.02 µMNot Specified
3-(trifluoromethyl)-5-arylpyrazoleCOX-1 inhibitionIC50 = 4.5 µMNot Specified
2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridineCanine COX-2 inhibitionPotent and selectiveNot Specified[8]
2-(5-(3-(2,4-difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol derivativesCarrageenan-induced paw edemaModerate activityDiclofenac[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10][11]

Materials:

  • Male or female rats (e.g., Sprague Dawley or Wistar), 180-250 g

  • 1% (w/v) λ-carrageenan solution in sterile saline

  • Fluorophenyl pyrazole test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or DMSO)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital caliper

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=5-6 per group): a control group, a standard drug group, and test groups for different doses of the pyrazole derivatives. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Measure the initial paw volume or thickness of the right hind paw of each rat. Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.[3][12]

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment paw volumes. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Diagram 2: Simplified COX-2 Signaling Pathway in Inflammation

cox2_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 activate cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid PLA2 action cox2_enzyme COX-2 Enzyme arachidonic_acid->cox2_enzyme substrate prostaglandins Prostaglandins (PGs) cox2_enzyme->prostaglandins converts to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate pyrazole_derivative Fluorophenyl Pyrazole Derivatives pyrazole_derivative->cox2_enzyme inhibit

Mechanism of anti-inflammatory action via COX-2 inhibition.

Antimicrobial Activity

Fluorophenyl pyrazole derivatives have also been identified as potent antibacterial agents, particularly against Gram-positive bacteria. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of Fluorophenyl Pyrazole Derivatives

Compound Class/IDBacterial StrainMIC (µg/mL)Source
4-fluorophenyl substituted pyrazoleStaphylococcus aureus ATCC 335911[13]
4-fluorophenyl substituted pyrazoleVarious Gram-positive bacteriaAs low as 0.5[13]
Naphthyl-substituted pyrazole hydrazone (difluorophenyl substituted)Gram-positive strains0.78–1.56[14]
Naphthyl-substituted pyrazoline hydrazone (difluorophenyl substituted)Acinetobacter baumannii0.78–1.56[14]
Tethered thiazolo-pyrazole derivativesMRSAAs low as 4[14]
Imidazo-pyridine substituted pyrazoleGram-negative strains (E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium)<1 (MBC)[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[13][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Fluorophenyl pyrazole test compounds

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the broth medium directly in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.[13] Alternatively, the optical density can be measured with a microplate reader.

Synthesis of Fluorophenyl Pyrazole Derivatives

A common and versatile method for the synthesis of fluorophenyl pyrazole derivatives involves the cyclization of chalcone precursors.

Diagram 3: General Synthesis Scheme for Fluorophenyl Pyrazoles

synthesis_scheme start Fluorophenyl Acetophenone + Substituted Benzaldehyde chalcone Fluorophenyl Chalcone start->chalcone Claisen-Schmidt Condensation pyrazole Fluorophenyl Pyrazole Derivative chalcone->pyrazole hydrazine + Phenylhydrazine hydrazine->pyrazole Cyclization

A typical synthetic route to fluorophenyl pyrazole derivatives from chalcones.

This synthetic pathway generally begins with a Claisen-Schmidt condensation of a substituted acetophenone (containing the fluorophenyl group) with an aromatic aldehyde in the presence of a base to form a chalcone (an α,β-unsaturated ketone).[16] The subsequent cyclization of the chalcone with a hydrazine derivative, such as phenylhydrazine, in a suitable solvent like ethanol or acetic acid, yields the final pyrazole product.[17]

Conclusion

Fluorophenyl pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of potent biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented and continues to be an active area of research. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of these promising therapeutic candidates. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective drugs for a variety of diseases.

References

"3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid structural analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Analysis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, this document consolidates information from closely related analogs and theoretical studies to predict its structural and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are presented to guide researchers in their investigations. The guide is intended to serve as a valuable resource for scientists engaged in the discovery and development of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The substitution pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile of these molecules. The title compound, this compound, incorporates a fluorophenyl group, a common moiety in many pharmaceuticals that can enhance metabolic stability and binding affinity. A thorough structural analysis is paramount for understanding its chemical behavior, reactivity, and potential as a drug candidate.

Predicted Structural and Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of analogous compounds and computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
¹H NMR Predicted Shift (ppm) ¹³C NMR Predicted Shift (ppm)
Pyrazole-H~7.0-7.5C=O~165-175
Aromatic-H~7.1-7.8Pyrazole-C3~145-155
COOH-H~12.0-13.0Pyrazole-C5~135-145
NH-H~13.0-14.0Pyrazole-C4~105-115
Aromatic-C~115-160 (with C-F coupling)

Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration.

Table 2: Predicted Key Infrared (IR) Absorption Frequencies (in cm⁻¹)
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
N-H stretch~3200-3400Medium
C-H stretch (Aromatic)~3000-3100Medium
C=O stretch (Carboxylic Acid)1700-1725Strong
C=N stretch (Pyrazole)~1580-1620Medium
C-F stretch~1100-1250Strong
O-H bend (Carboxylic Acid)~920Broad

Note: Hydrogen bonding can significantly broaden the O-H and N-H stretching bands.[2][3]

Table 3: Predicted Mass Spectrometry Fragmentation
Ion Predicted m/z Possible Identity
[M]+220.05Molecular Ion
[M-H₂O]+202.04Loss of water
[M-COOH]+175.06Loss of carboxylic acid group
[C₇H₄F]+121.03Fluorophenyl fragment

Note: Fragmentation patterns can be influenced by the ionization method.[4][5]

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol

A plausible synthetic route for this compound involves the cyclization of a 1,3-dicarbonyl compound with hydrazine.

Materials:

  • Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Dissolve ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add a 1M solution of sodium hydroxide to dissolve the product.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with 2M hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

X-ray Crystallography Protocol

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

Procedure:

  • Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Select a suitable crystal and mount it on a goniometer head.

  • Collect diffraction data using a diffractometer with Mo Kα radiation at a controlled temperature (e.g., 100 K).

  • Process the collected data, including integration of the reflection intensities and absorption correction.

  • Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

  • Locate all non-hydrogen atoms and refine them anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a ~5-10 mg sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a TMS standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Proposed Synthesis Workflow

G A Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate + Hydrazine Hydrate B Cyclization in Ethanol (Reflux) A->B Reaction C Workup and Purification B->C Processing D This compound C->D Final Product

Caption: Proposed workflow for the synthesis of the title compound.

Structural Analysis Workflow

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Characterization cluster_data Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Pure Compound IR IR Purification->IR Pure Compound MS MS Purification->MS Pure Compound XRay X-ray Crystallography Purification->XRay Pure Compound StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation XRay->StructureElucidation

Caption: General workflow for the structural analysis of a novel compound.

Conclusion

The structural analysis of this compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comprehensive framework for its synthesis and characterization based on data from analogous compounds and established analytical techniques. The presented protocols and predicted data serve as a starting point for researchers to further investigate this and other novel pyrazole derivatives. The combination of spectroscopic and crystallographic methods will ultimately provide a complete picture of its molecular structure, which is essential for understanding its biological activity and for the rational design of new and improved drug candidates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have become integral components in a vast array of pharmaceuticals due to their synthetic accessibility and diverse biological activities.[4][5] The presence of this moiety in numerous FDA-approved drugs, such as the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of protein kinase inhibitors for cancer, underscores its therapeutic significance.[1][2][3][4][6][7][8]

The unique physicochemical properties of the pyrazole ring, including its aromaticity, ability to engage in hydrogen bonding as both a donor (N-1) and acceptor (N-2), and its existence in different tautomeric forms, contribute to its versatility in drug design.[5][7][9] These features allow pyrazole-containing molecules to effectively bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, analgesic, antiviral, and antimicrobial activities.[5][6][9][10][11][12]

Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a fundamental process in medicinal chemistry, with several reliable methods available. The most prominent and versatile of these is the Knorr pyrazole synthesis.

Knorr Pyrazole Synthesis

This classic method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[9][13][14] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[13] A critical consideration in this synthesis, especially with unsymmetrical dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the reactants and the reaction conditions.[13]

Other Synthetic Routes

Other significant methods for synthesizing pyrazoles include:

  • Reaction with α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a direct route to pyrazoles.[4][10]

  • 1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between an alkyne and a 1,3-dipolar compound like a nitrilimine.[15][16]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation (Acid-catalyzed) dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Hydrazone Intermediate dehydration Dehydration cyclization->dehydration Cyclic Intermediate pyrazole Pyrazole Derivative dehydration->pyrazole

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Pharmacological Activities & Mechanisms of Action

The pyrazole scaffold is a key component in drugs targeting a wide array of diseases. Below are examples of prominent pyrazole-containing pharmaceuticals and their mechanisms of action.

Anti-inflammatory Activity: Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[17][18] COX-2 is induced at sites of inflammation and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17][19] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which has a protective role in the gastric mucosa.[18][20] The drug's sulfonamide side chain is crucial for its selective binding to a hydrophilic region near the active site of COX-2.[17]

G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_homeo Prostaglandins (Homeostatic function, e.g., GI protection) cox1->pg_homeo pg_inflam Prostaglandins (Pain & Inflammation) cox2->pg_inflam inflammation Inflammation Pain pg_inflam->inflammation celecoxib Celecoxib celecoxib->cox2 Selective Inhibition

Caption: Mechanism of action for Celecoxib as a selective COX-2 inhibitor.

Erectile Dysfunction: Sildenafil (Viagra)

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[21][22] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[21] cGMP induces smooth muscle relaxation and vasodilation, leading to increased blood flow and an erection.[21][23] PDE5 is the enzyme responsible for degrading cGMP.[22] By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the NO-mediated erectile response to sexual stimulation.[21][24]

G cluster_pathway NO/cGMP Signaling Pathway cluster_inhibition Enzymatic Degradation no Nitric Oxide (NO) (from sexual stimulation) gc Guanylate Cyclase no->gc Activates gtp GTP gc:s->gtp:n cgmp cGMP gtp:e->cgmp:w Converts relax Smooth Muscle Relaxation (Vasodilation -> Erection) cgmp->relax Activates pde5 PDE5 Enzyme cgmp->pde5 Degrades gmp Inactive GMP pde5->gmp sildenafil Sildenafil sildenafil->pde5 Inhibits

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Anticancer Activity: Protein Kinase Inhibitors (PKIs)

The pyrazole scaffold is a key structural feature in numerous small molecule protein kinase inhibitors used in targeted cancer therapy.[1][25] Dysregulation of protein kinases is a common feature of many cancers.[26] Pyrazole-based drugs have been developed to inhibit a range of kinases, including JAK, B-raf, and c-Met.[1][27] As of 2023, eight FDA-approved small molecule PKIs contain a pyrazole ring, including Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor).[1][28] These inhibitors typically act by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation cascade that drives cell proliferation and survival.

Data Presentation: Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected pyrazole-based compounds against various targets.

Table 1: Pyrazole-Based Protein Kinase Inhibitors
CompoundTarget KinaseIC50 / Ki (nM)Target Cell LineIC50 (µM)
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95
Compound 3ALK2.9-27 (cellular)
Compound 6Aurora A160HCT116 (colon)0.39
RuxolitinibJAK13.3--
RuxolitinibJAK22.8--
(Data sourced from BenchChem[26] and other literature)
Table 2: Other Pyrazole-Based Drugs
DrugPrimary TargetMechanism of ActionNotable Indication(s)
CelecoxibCOX-2Selective, reversible inhibitionPain, Inflammation
SildenafilPDE5Competitive, selective inhibitionErectile Dysfunction, PAH
RimonabantCB1 ReceptorInverse agonist / AntagonistObesity (withdrawn)
(Data compiled from multiple sources[17][21][29])
Note: Rimonabant was withdrawn from the market due to serious psychiatric side effects.[30]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel therapeutic agents.

Protocol 1: General Knorr Synthesis of a Pyrazole Derivative

This protocol provides a general methodology for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[13]

Objective: To synthesize a 3,5-disubstituted pyrazole via acid-catalyzed condensation.

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone) (5 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine hydrochloride) (5 mmol)

  • Solvent (e.g., Ethanol)

  • Acid catalyst (e.g., Glacial Acetic Acid)

  • Stirring hot plate

  • Round-bottom flask with reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (5 mmol) and the hydrazine derivative (5 mmol) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with constant stirring for 1-2 hours.[13]

  • Monitoring: Monitor the reaction progress using TLC. A typical mobile phase is 30% ethyl acetate in 70% hexane.[13]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired pyrazole product.[13]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a pyrazole-based compound to inhibit the enzymatic activity of a specific protein kinase by quantifying ADP production.[26][31]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a target kinase.

Materials:

  • Target kinase and its specific substrate peptide

  • ATP solution

  • Test pyrazole-based inhibitor (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO.

  • Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor (e.g., Staurosporine), and a DMSO-only negative control to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all wells and mix gently. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing both the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1): Stop the kinase reaction and deplete any remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the resulting data to a sigmoidal dose-response curve to calculate the IC50 value.

G start Prepare Serial Dilution of Pyrazole Inhibitor plate Dispense Inhibitor/Controls into 384-well Plate start->plate add_kinase Add Kinase Enzyme (Pre-incubation) plate->add_kinase add_atp Initiate Reaction (Add ATP/Substrate) add_kinase->add_atp incubate Incubate at 30°C (Kinase Reaction) add_atp->incubate stop Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) incubate->stop detect Generate Luminescence (Add Detection Reagent) stop->detect read Read Plate (Luminometer) detect->read analyze Data Analysis (Calculate IC50) read->analyze

References

An In-Depth Technical Guide to the Exploratory Screening of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds.[1][2][3] Its versatile structure allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This technical guide provides a comprehensive overview of the core methodologies, data interpretation, and key biological pathways involved in the exploratory screening of novel pyrazole-based compounds.

Data Presentation: Quantitative Bioactivity of Pyrazole Derivatives

The initial screening of pyrazole libraries typically involves assessing their cytotoxic effects against various cancer cell lines, their inhibitory potential against specific protein kinases, and their antimicrobial activity. The following tables summarize representative quantitative data for different pyrazole scaffolds, offering a comparative view of their potency.

Table 1: Cytotoxicity of Pyrazole Derivatives against Human Cancer Cell Lines
Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-based hybrid heteroaromaticsA549 (Lung)42.79 - 55.73[5]
Indole-pyrazole derivativesHCT116, MCF7, HepG2, A549< 23.7[5]
3,4-diaryl pyrazole derivativeVarious (6 lines)0.00006 - 0.00025[5]
Pyrazole carbohydrazideMDA-MB-231 (Breast)5.90 - 6.36[1]
Pyrazole acetohydrazideOvarian Cancer8.14 - 8.63[1]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineHepG2 (Liver), MCF-7 (Breast)8.03 - 26.08[7]
N-phenylpyrazolineHs578T (Breast)3.95 - 30.13[8]
TOSIND (pyrazole derivative)MDA-MB-231 (Breast)17.7[9]
PYRIND (pyrazole derivative)MCF7 (Breast)39.7[9]
L2 (Substituted Pyrazole)CFPAC-1 (Pancreatic)61.7[10]

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibitory Activity of Pyrazole-Based Compounds against Protein Kinases
Compound/Derivative ClassTarget KinaseIC₅₀ (nM)Reference
Afuresertib derivativeAkt11.3[11]
Pyrazole-based derivativeCDK224[11]
Pyrazole-based derivativeCDK523[11]
Pyrazole-based derivativeAurora A160[11]
Pyrazole-based Chk2 inhibitorChk217.9 - 48.4[11]
RuxolitinibJAK1, JAK2~3[12]
Pyrazole-based CDK2 inhibitorsCDK2450 - 850[7]
Indole-pyrazole derivativesCDK274 - 95[5]

IC₅₀: The half-maximal inhibitory concentration.

Table 3: Antimicrobial Activity of Pyrazole Derivatives
Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
N-Benzoic acid derived pyrazole hydrazonesA. baumannii4[13]
Difluorophenyl substituted pyrazolesA. baumannii0.78[13]
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus, E. coli1 - 8[13]
Imidazo-pyridine substituted pyrazolesGram-positive & Gram-negative< 1[13]
Dihydrotriazine substituted pyrazolesMRSA, E. coli1[13]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and comparable data in the screening of compound libraries.

Protocol for Preliminary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][14][15]

Materials:

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for In Vitro Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the direct inhibitory effect of pyrazole compounds on specific protein kinases. The following is a general protocol that can be adapted for various kinases and detection methods (e.g., TR-FRET, luminescence).[3][16][17]

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP (at or near the Kₘ for the kinase)

  • Test pyrazole compounds dissolved in DMSO

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates (white, for luminescence)

  • Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO.

  • Assay Setup: Add a small volume (e.g., 5 µL) of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the kinase enzyme solution to all assay wells and mix gently.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Normalize the data with respect to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[15]

Materials:

  • Test pyrazole compounds

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrazole compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a plate reader by measuring the absorbance at 600 nm.

  • Data Recording: Record the MIC value in µg/mL.

Mandatory Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and logical relationships, aiding in the understanding of the potential mechanisms of action and the screening strategy.

High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening Screening Campaign cluster_followup Hit-to-Lead Target_ID Target Identification Assay_Dev Assay Development Target_ID->Assay_Dev Miniaturization Miniaturization to 384-well Assay_Dev->Miniaturization Pilot_Screen Pilot Screen (Small Subset) Miniaturization->Pilot_Screen Library_Prep Pyrazole Library Preparation Library_Prep->Pilot_Screen Primary_HTS Primary High-Throughput Screen Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation & Triage Primary_HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->EGFR Inhibits VEGFR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg P PI3K_Akt PI3K-Akt Pathway VEGFR->PI3K_Akt P DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->VEGFR Inhibits CDK_Cell_Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6 Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2 Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2 Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1 Cyclin B CDK1_CyclinB->G2 Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CDK2_CyclinE Inhibits Pyrazole_Inhibitor->CDK2_CyclinA Inhibits

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological data for 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is limited in publicly available literature. This guide provides an in-depth analysis of potential therapeutic targets based on the biological activities of structurally related 3-aryl-1H-pyrazole-5-carboxylic acid derivatives. The insights from these analogs offer a strong foundation for initiating research and drug discovery efforts for the title compound.

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic applications of this compound by examining the established biological targets of its close structural analogs. The primary targets identified for the 3-aryl-1H-pyrazole-5-carboxylic acid chemotype are Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE) . This document provides a comprehensive overview of these targets, including quantitative inhibitory data for analog compounds, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows.

Potential Therapeutic Targets

Based on extensive literature review of structurally similar compounds, the following enzymes are highlighted as high-potential therapeutic targets for this compound.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and biosynthesis.[2][3] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are considered significant targets for cancer therapy.[4] Several studies have reported the inhibitory activity of 5-aryl-1H-pyrazole-3-carboxylic acids against various human carbonic anhydrase (hCA) isoforms.[5]

Derivatives of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide have shown potent inhibition of hCA II, IX, and XII, with Ki values in the nanomolar range.[4] Another study on 3-aryl pyrazole-tethered sulfamoyl carboxamides demonstrated significant and selective inhibition of hCA I and II.[6] The presence of a carboxylic acid moiety is a key feature for interaction with the enzyme's active site.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[7][8][9] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[10] A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of AChE, with many exhibiting potent activity in the nanomolar to low micromolar range.[11][12] Structure-activity relationship studies have indicated that substitutions on the aryl ring significantly influence the inhibitory potency.[12]

Quantitative Data on Analog Compounds

The following tables summarize the inhibitory activities of 3-aryl-1H-pyrazole derivatives against carbonic anhydrase and acetylcholinesterase, as reported in the literature.

Table 1: Inhibitory Activity of 3-Aryl-1H-pyrazole Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

Compound Reference/StructurehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Series 1: Pyrazole-sulfonamides
Compound 5g (pyrazole-tethered 3-aminobenzene sulfonamide)----
mtCA 261.7
Compound 6g (pyrazole-tethered 4-aminobenzene sulfonamide)36.6 31.0 --
Series 2: 3-Phenyl-5-aryl-dihydropyrazole-carboxamides
Compound 5 -5.20.80.5
Compound 12 -2335.42.1
Compound 16 -12.81.20.9
Series 3: 5-Aryl-1H-pyrazole-3-carboxylic acids
General Range>10,000>10,0005,000 - 25,0004,000 - 50,000

Data extracted from multiple sources.[4][5][6] Note: mtCA refers to Mycobacterium tuberculosis CA.

Table 2: Inhibitory Activity of 3-Aryl-1H-pyrazole Derivatives against Acetylcholinesterase (AChE)

Compound Reference/StructureAChE Inhibition (IC50 / pIC50)
Series 1: 3-Aryl-1-phenyl-1H-pyrazole derivatives
Compound 3e (N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine)pIC50 = 4.2
Compound 3f (N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine)pIC50 = 3.47

Data extracted from Kumar et al., 2013.[12]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Workflow)

A general workflow for an in vitro enzyme inhibition assay is depicted below. This typically involves preparing the enzyme, substrate, and inhibitor solutions, initiating the reaction, and monitoring the product formation over time, often using a spectrophotometric method.[13][14][15]

G General Workflow for In Vitro Enzyme Inhibition Assay prep Preparation of Reagents (Enzyme, Substrate, Inhibitor, Buffer) pre_inc Pre-incubation (Enzyme + Inhibitor) prep->pre_inc init Reaction Initiation (Add Substrate) pre_inc->init monitor Monitoring Reaction Progress (e.g., Spectrophotometry) init->monitor analysis Data Analysis (Calculate IC50/Ki) monitor->analysis

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE is commonly determined using the spectrophotometric method developed by Ellman et al.[11]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add phosphate buffer, DTNB solution, and the test compound solution to the wells of a 96-well plate.

  • Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a defined period.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

The inhibition of CA isoforms is often assessed using a stopped-flow instrument to measure the CO2 hydration activity.[5]

Principle: This method measures the enzyme-catalyzed rate of CO2 hydration, which leads to a change in pH. The pH change is monitored using a pH indicator.

Materials:

  • Purified human CA isoenzymes

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol)

  • CO2-saturated water

  • Test compounds (inhibitors) dissolved in a suitable solvent

  • Stopped-flow spectrophotometer

Procedure:

  • The enzyme solution (containing the buffer, pH indicator, and inhibitor) and the CO2-saturated water are rapidly mixed in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

  • IC50 values are determined from dose-response curves.

  • Ki values can be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Carbonic Anhydrase in Cellular pH Regulation and Signaling

Carbonic anhydrases play a crucial role in maintaining cellular pH homeostasis and are involved in various signaling pathways that respond to changes in CO2 and bicarbonate levels.[1][16][17]

G Role of Carbonic Anhydrase in Cellular Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2CO3 H2CO3 H2O H2O CA Carbonic Anhydrase (CA) CA->H2CO3 Catalysis HCO3 HCO3- H2CO3->HCO3 H H+ H2CO3->H Signal Downstream Signaling (e.g., Ca2+, mTOR) HCO3->Signal pH_reg pH Regulation H->pH_reg

Caption: Carbonic anhydrase catalyzes the hydration of CO2 to regulate intracellular pH and influence downstream signaling pathways.

Acetylcholinesterase in Cholinergic Synaptic Transmission

Acetylcholinesterase terminates the action of acetylcholine at the neuromuscular junction and in cholinergic synapses within the central and peripheral nervous systems.[7][9]

G Role of Acetylcholinesterase in Synaptic Transmission cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR ACh Receptor ACh_synapse->AChR Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->ACh_vesicle Reuptake Signal_trans Signal Transduction AChR->Signal_trans

Caption: Acetylcholinesterase hydrolyzes acetylcholine in the synaptic cleft, terminating neurotransmission.

Conclusion

While direct experimental data for this compound remains to be established, the analysis of its close structural analogs strongly suggests that Carbonic Anhydrases and Acetylcholinesterase are highly probable therapeutic targets. The pyrazole-5-carboxylic acid scaffold has been shown to be effective in inhibiting these enzymes. The presence of the 2-fluorophenyl group is likely to influence the potency and selectivity of the compound through electronic and steric effects, which warrants further investigation. This guide provides a solid foundation, including key quantitative data from analogs and detailed experimental protocols, to facilitate the initiation of a comprehensive research and development program for this compound. Future studies should focus on the synthesis and in vitro screening of the title compound against these targets to validate these hypotheses and explore its therapeutic potential.

References

"structure-activity relationship (SAR) of fluorinated pyrazoles"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Pyrazoles

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design.[1][2] Its unique physicochemical properties—high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a compound's metabolic stability, lipophilicity, and target binding affinity.[3][4] When this powerful tool is applied to privileged heterocyclic scaffolds, the results are often transformative.

Among these scaffolds, the pyrazole ring system stands out for its synthetic accessibility and versatile role as a bioisostere, capable of engaging in a variety of intermolecular interactions.[5][6][7] The fusion of fluorine chemistry with the pyrazole core has yielded a plethora of highly successful therapeutic agents and crop protection products.[4][8] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated pyrazoles, moving beyond a simple catalog of compounds to explain the underlying causality behind their enhanced performance. We will explore key synthetic strategies, delve into SAR across diverse biological targets, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Foundational Impact of Fluorine in Drug Design

Understanding the SAR of fluorinated pyrazoles begins with an appreciation for the unique attributes of the fluorine atom itself. Its introduction is not merely an act of substitution but a deliberate strategy to engineer specific, desirable properties into a molecule.

  • Metabolic Stability: The C-F bond is significantly stronger (≈116 kcal/mol) than a C-H bond (≈99 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[3] Placing fluorine at a site that is susceptible to oxidative metabolism can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is surprisingly lipophilic. The introduction of a single fluorine atom or, more dramatically, a trifluoromethyl (-CF₃) group, can substantially increase a molecule's lipophilicity.[1][9][10] This enhancement often improves membrane permeability and absorption, critical factors for oral bioavailability and transport to the target site.

  • Target Binding Affinity: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and potentially strengthening interactions with a target protein.[3] Furthermore, the C-F bond can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone, enhancing binding affinity and selectivity.[11][12]

The following diagram illustrates the cascading effects of fluorine incorporation on the properties of a drug candidate.

Fluorine_Impact cluster_physchem Physicochemical Modulation cluster_pk Pharmacokinetic Improvement (PK) cluster_pd Pharmacodynamic Enhancement (PD) p1 Increased Lipophilicity pk1 Improved Absorption & Permeability p1->pk1 p2 Blocked Metabolism pk2 Increased Half-life (t½) p2->pk2 p3 Altered pKa pd1 Increased Potency p3->pd1 p4 Enhanced Binding Interactions (H-bonding, Dipole) p4->pd1 pd2 Improved Selectivity p4->pd2 pk1->pd1 Higher concentration at target pk2->pd1 Longer duration of action SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration A Fluorinated Building Blocks (e.g., β-diketones) C Cyclocondensation Reaction A->C B Hydrazine Derivatives B->C D Library of Fluorinated Pyrazoles (Analogs) C->D E Primary Screening (In vitro assays) D->E F Hit Identification E->F G Secondary Assays (e.g., Selectivity, ADME) F->G H SAR Data Analysis G->H I Lead Optimization H->I I->B Design New Analogs

References

Physicochemical Properties of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for structurally related compounds to offer a comparative context for researchers. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside graphical representations of these workflows.

Core Physicochemical Data

The compound this compound, identified by CAS number 859155-87-6, is a pyrazole derivative with a fluorophenyl substituent. Such compounds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrazole scaffold, including anti-inflammatory, anticancer, and analgesic properties. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

Quantitative Data Summary

Direct experimental data for this compound is scarce in publicly available literature. The following tables summarize the available data for the target compound, predicted values for a positional isomer, and experimental values for related pyrazole carboxylic acids to provide a useful reference.

Table 1: Physicochemical Data for this compound and a Positional Isomer

PropertyThis compound3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid (Isomer)
Molecular Formula C₁₀H₇FN₂O₂C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol [1]206.17 g/mol
CAS Number 859155-87-6[1]1188375-17-8
Melting Point Data not availableData not available
Boiling Point Data not available495.2 ± 35.0 °C (Predicted)
pKa Data not available3.83 ± 0.10 (Predicted)
Solubility DMSO: 41.24 mg/mL (200.02 mM)[1]Data not available
logP Data not availableData not available

Table 2: Experimental Physicochemical Data for Related Pyrazole Carboxylic Acids

CompoundMelting Point (°C)
3-Methylpyrazole-5-carboxylic acid236-240
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid240-250[2]

The Role of Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. Understanding these properties early in the drug discovery process can significantly reduce attrition rates and guide lead optimization.

DrugDiscoveryWorkflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Compound_Synthesis Compound Synthesis Physicochemical_Profiling Physicochemical Profiling (Solubility, Lipophilicity, pKa) Compound_Synthesis->Physicochemical_Profiling Characterization In_Vitro_Screening In Vitro Screening (Activity & Toxicity) Physicochemical_Profiling->In_Vitro_Screening Informs Assay Conditions SAR_Studies Structure-Activity Relationship (SAR) In_Vitro_Screening->SAR_Studies Identifies Hits ADME_Profiling ADME Profiling SAR_Studies->ADME_Profiling Guides Optimization In_Vivo_Studies In Vivo Efficacy & Safety Studies SAR_Studies->In_Vivo_Studies Optimized Leads ADME_Profiling->SAR_Studies Feedback Loop Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection Data for Decision

Physicochemical Profiling in the Drug Discovery Pipeline

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

  • Replicate Measurements: The determination is repeated at least twice to ensure reproducibility.

MeltingPointWorkflow start Start sample_prep Pack dry, powdered sample into capillary tube start->sample_prep setup Place capillary in melting point apparatus sample_prep->setup heat Heat slowly (1-2 °C/min) setup->heat observe Record temperature at onset and completion of melting heat->observe data Melting Point Range Determined observe->data end End data->end

Workflow for Melting Point Determination
Aqueous Solubility Determination

Solubility in aqueous media is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a relevant pH such as 7.4).

  • Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.

SolubilityWorkflow start Start add_excess Add excess solid to aqueous buffer (e.g., PBS) start->add_excess equilibrate Agitate at constant temp for 24-48 hours add_excess->equilibrate separate Centrifuge and/or filter to remove undissolved solid equilibrate->separate quantify Quantify concentration in filtrate using HPLC or LC-MS separate->quantify data Aqueous Solubility Determined quantify->data end End data->end pKaWorkflow start Start prepare_solution Dissolve compound in water/co-solvent with background electrolyte start->prepare_solution setup_titration Place solution in vessel with calibrated pH electrode prepare_solution->setup_titration titrate Add standardized base incrementally setup_titration->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot pH vs. volume of base record_ph->plot_curve determine_pka Determine pKa from half-equivalence point plot_curve->determine_pka data pKa Value Determined determine_pka->data end End data->end logPWorkflow start Start setup_hplc Setup reverse-phase HPLC (e.g., C18 column) start->setup_hplc calibrate Inject standards with known logP and record retention times setup_hplc->calibrate generate_curve Generate calibration curve (log k' vs. logP) calibrate->generate_curve inject_sample Inject target compound and record retention time generate_curve->inject_sample calculate_logk Calculate log k' for target compound inject_sample->calculate_logk determine_logp Determine logP from calibration curve calculate_logk->determine_logp data logP Value Determined determine_logp->data end End data->end

References

Methodological & Application

Application Notes and Protocols for 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Various substituted pyrazole carboxylic acids have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents, as well as inhibitors of various enzymes.[1][2][3][4][5][6] These activities often stem from the ability of the pyrazole scaffold to interact with biological targets such as enzymes and receptors. This document provides detailed protocols for investigating the potential anticancer and anti-inflammatory effects of this compound in vitro, based on the activities of structurally related compounds.

Potential Applications

Based on the biological activities reported for analogous pyrazole carboxylic acid derivatives, this compound is a candidate for evaluation in the following in vitro applications:

  • Anticancer Activity: Screening against various cancer cell lines to determine cytotoxic and anti-proliferative effects.[6][7]

  • Enzyme Inhibition: Assessing the inhibitory activity against enzymes implicated in cancer and inflammation, such as Cyclooxygenase-2 (COX-2).[8]

Section 1: In Vitro Anticancer Activity Assessment

This section outlines the protocol for evaluating the cytotoxic effects of this compound on human cancer cell lines using the MTT assay.

Experimental Workflow: Cell Viability (MTT) Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h (adhesion) A->B C Prepare serial dilutions of This compound B->C D Add compound to wells C->D E Incubate for 48-72h D->E F Add MTT reagent to each well E->F G Incubate for 4h (formazan formation) F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K G A Membrane Phospholipids C Arachidonic Acid A->C Hydrolysis B Phospholipase A2 E Prostaglandin H2 (PGH2) C->E Oxygenation & Cyclization D COX-1 / COX-2 F Prostaglandins (PGE2, etc.) E->F G Inflammation, Pain, Fever F->G H This compound H->D Inhibition

References

Application Notes and Protocols for the Derivatization of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives, particularly amides and esters, are of significant interest due to their potential biological activities. Pyrazole-based compounds have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound, offering guidance for the generation of compound libraries for screening and lead optimization.

Derivatization Strategies

The primary routes for the derivatization of this compound involve the transformation of the carboxylic acid moiety into amides and esters. Two common and effective strategies for each are presented below:

  • Amide Formation:

    • Two-Step Protocol via Acid Chloride: This classic and robust method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with a primary or secondary amine.

    • One-Pot Direct Coupling: This method utilizes a coupling agent to facilitate the direct formation of the amide bond between the carboxylic acid and an amine, avoiding the need to isolate the acid chloride intermediate.

  • Ester Formation:

    • Acid-Catalyzed Esterification (Fischer Esterification): This is a standard method for ester synthesis, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2]

    • Esterification via Acid Chloride: Similar to amide formation, this two-step process involves the formation of the acid chloride followed by reaction with an alcohol.

Experimental Protocols

Protocol 1: Amide Synthesis via Acid Chloride Intermediate

This protocol describes the synthesis of N-substituted-3-(2-fluorophenyl)-1H-pyrazole-5-carboxamides.

Step 1a: Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 1b: Synthesis of N-substituted-3-(2-fluorophenyl)-1H-pyrazole-5-carboxamide

  • Reagents and Materials:

    • 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride (from Step 1a)

    • Primary or secondary amine (1.0-1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: One-Pot Amide Synthesis using a Coupling Agent

This protocol describes the direct synthesis of N-substituted-3-(2-fluorophenyl)-1H-pyrazole-5-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[3]

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.3 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.3 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add DMAP (0.3 eq) under an inert atmosphere.

    • Add EDC·HCl (1.3 eq) to the mixture.

    • Add the corresponding amine (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 48-72 hours, monitoring the progress by TLC.[3]

    • Upon completion, wash the reaction mixture with 1N HCl to remove excess amine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Ester Synthesis via Fischer Esterification

This protocol details the synthesis of alkyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylates.

  • Reagents and Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol; used as solvent and reagent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired ester.

Protocol 4: Ester Synthesis via Acid Chloride Intermediate

This protocol outlines an alternative method for the synthesis of alkyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylates.

  • Reagents and Materials:

    • 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride (prepared as in Protocol 1a)

    • Alcohol (e.g., methanol, ethanol) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the crude 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM or toluene under an inert atmosphere.

    • Add the alcohol (1.5-2.0 eq) followed by the slow addition of triethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Data Presentation

The following tables summarize the reagents and expected outcomes for the derivatization of this compound. Yields are estimates based on similar reactions reported in the literature and may require optimization for this specific substrate.

Table 1: Amide Synthesis

ProtocolMethodKey ReagentsAmineBaseSolventTypical Yield Range
1Acid ChlorideSOCl₂ or Oxalyl ChloridePrimary/SecondaryTEA/PyridineDCM/Toluene70-95%
2Direct CouplingEDC·HCl, DMAPPrimary/Secondary-DCM60-85%

Table 2: Ester Synthesis

ProtocolMethodKey ReagentsAlcoholCatalyst/BaseSolventTypical Yield Range
3Fischer Esterification-Methanol/EthanolH₂SO₄Alcohol60-80%
4Acid ChlorideSOCl₂ or Oxalyl ChlorideMethanol/EthanolTEA/PyridineDCM/Toluene75-95%

Visualizations

Experimental Workflows

Amide_Synthesis_Workflows cluster_0 Protocol 1: Acid Chloride Method cluster_1 Protocol 2: Direct Coupling Method A1 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid A2 3-(2-fluorophenyl)-1H- pyrazole-5-carbonyl chloride A1->A2 SOCl₂ or Oxalyl Chloride, DMF (cat.) A3 N-substituted Amide A2->A3 R¹R²NH, TEA B1 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid B2 N-substituted Amide B1->B2 EDC·HCl, DMAP B3 R¹R²NH B3->B2

Figure 1. Workflow for the synthesis of amide derivatives.

Ester_Synthesis_Workflows cluster_2 Protocol 3: Fischer Esterification cluster_3 Protocol 4: Acid Chloride Method C1 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid C2 Alkyl Ester C1->C2 H₂SO₄ (cat.) C3 R-OH C3->C2 D1 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid D2 3-(2-fluorophenyl)-1H- pyrazole-5-carbonyl chloride D1->D2 SOCl₂ or Oxalyl Chloride D3 Alkyl Ester D2->D3 R-OH, TEA

Figure 2. Workflow for the synthesis of ester derivatives.

References

Application of Fluorophenyl Pyrazoles in Kinase Inhibitor Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval.[1] Protein kinases play a crucial role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2] Fluorophenyl pyrazole derivatives, in particular, have emerged as a promising class of compounds for the development of potent and selective kinase inhibitors. The incorporation of a fluorophenyl moiety can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.[2]

This document provides detailed application notes and protocols for the screening of fluorophenyl pyrazole-based compounds as kinase inhibitors. It includes a summary of their inhibitory activities against various kinases, comprehensive experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in the early stages of drug discovery.

Data Presentation: Inhibitory Activity of Fluorophenyl Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected fluorophenyl pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Table 1: Inhibitory Activity of Fluorophenyl Pyrazole Derivatives Against Various Kinases

Compound ID/NameTarget KinaseIC50 (nM)Reference
Compound 1 Akt161[2]
Afuresertib (GSK2110183)Akt10.08 (Ki)[2][3]
Compound 2 Akt11.3[2]
Compound 6 Aurora A160[2]
Compound 7 Aurora A28.9[2]
Compound 7 Aurora B2.2[2]
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideAurora B1.31[4]
BIRB 796 (Doramapimod)p38 MAP Kinase-[5]
Compound 46 JNK-12800[2]
Compound 8a JNK3227[6][7]
43d CDK1633 (EC50)[8]

Table 2: Anti-proliferative Activity of Fluorophenyl Pyrazole Derivatives in Cancer Cell Lines

Compound ID/NameCell LineCancer TypeIC50 (µM)Reference
Afuresertib (GSK2110183)HCT116Colon0.95[2]
Compound 2 HCT116Colon0.95[2]
Compound 6 HCT116Colon0.39[2]
Compound 6 MCF-7Breast0.46[2]
Compound 7 A549Lung0.487[2]
Compound 7 HT29Colon0.381[2]
Compound 7 LoVoColon0.789[2]
Compound 26 HCT116Colon1.14[2]
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideHeLaCervical0.0244 (GI50)[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol describes a common method for determining the in vitro potency of fluorophenyl pyrazole compounds against a specific kinase using a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[9][10]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Fluorophenyl pyrazole test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the fluorophenyl pyrazole test compounds in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate Reaction: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.[1]

  • Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates to capture the phosphorylated substrate.

  • Washing: Wash the filter plates multiple times with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plates and add a scintillation cocktail. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Phosphorylation Detection)

Cell-based assays are essential for evaluating the efficacy of inhibitors in a more physiologically relevant context.[11] This protocol outlines a general method for assessing the inhibition of a specific kinase signaling pathway in cells by measuring the phosphorylation of a downstream substrate.[12]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Fluorophenyl pyrazole test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated form of the substrate

  • Primary antibody for the total form of the substrate (for normalization)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

  • Plate reader or imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the fluorophenyl pyrazole compound for a specified period.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[1]

  • Normalization: Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the IC50 value by plotting the normalized phosphorylation levels against the compound concentration.

Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of fluorophenyl pyrazole compounds on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Fluorophenyl pyrazole test compound

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the fluorophenyl pyrazole compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).[1]

  • Add Reagent: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure Absorbance: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Fluorophenyl Pyrazole Inhibitor Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway targeted by a fluorophenyl pyrazole inhibitor.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Fluorophenyl Pyrazole Compound Library Biochemical_Screening In Vitro Kinase Assay (e.g., Radiometric) Start->Biochemical_Screening Data_Analysis_1 Determine IC50 Values & Initial SAR Biochemical_Screening->Data_Analysis_1 Hit_Selection Hit Compound Selection Data_Analysis_1->Hit_Selection Potent & Selective Hits Cell_Based_Assays Cell-Based Assays (e.g., Western Blot, Proliferation Assay) Hit_Selection->Cell_Based_Assays Data_Analysis_2 Determine Cellular IC50 & Confirm Target Engagement Cell_Based_Assays->Data_Analysis_2 Lead_Optimization Lead Optimization Data_Analysis_2->Lead_Optimization Confirmed Hits End Preclinical Development Lead_Optimization->End

Caption: Workflow for screening fluorophenyl pyrazole-based kinase inhibitors.

Structure-Activity Relationship (SAR) Logic Diagram

SAR_Logic Core Pyrazole Core Hinge Binding Kinase_Activity Kinase Inhibitory Activity Core:f1->Kinase_Activity Key Interaction Fluorophenyl Fluorophenyl Group Occupies Hydrophobic Pocket Modulates Potency & Selectivity Fluorophenyl:f1->Kinase_Activity Hydrophobic Interactions Substituent_R1 R1 Substituent Solvent Exposed Region Influences Solubility & PK Substituent_R1:f2->Kinase_Activity Modulates Properties Linker Linker Optimizes Geometry Linker:f1->Kinase_Activity Positional Advantage

Caption: Key structural elements influencing the activity of fluorophenyl pyrazole kinase inhibitors.

References

Application Notes and Protocols for 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The presence of a 2-fluorophenyl group can enhance binding affinity to target proteins through favorable interactions and improve pharmacokinetic properties such as membrane permeability and metabolic resistance. The carboxylic acid functionality serves as a convenient synthetic handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups. This document provides detailed protocols for the synthesis of this building block and its subsequent derivatization, along with application notes based on the biological activities of structurally related compounds.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process involving a Claisen condensation to form a β-ketoester intermediate, followed by a Knorr pyrazole synthesis.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis & Saponification A 2-Fluoroacetophenone C Sodium ethoxide in Ethanol A->C 1. B Diethyl oxalate B->C 2. D Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate C->D Yields E Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate G Ethanol, Acetic acid (cat.) E->G 1. F Hydrazine hydrate F->G 2. H Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate G->H I NaOH, H2O/EtOH H->I Hydrolysis J This compound I->J

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

This protocol describes the Claisen condensation of 2'-fluoroacetophenone with diethyl oxalate.

Materials:

  • 2'-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add a mixture of 2'-fluoroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-cold 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.

Protocol 2: Synthesis of this compound

This protocol outlines the Knorr pyrazole synthesis followed by saponification of the resulting ester.

Materials:

  • Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Sodium hydroxide (NaOH)

  • Water

  • 1 M Hydrochloric acid

Procedure:

  • Dissolve ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the formation of the pyrazole ester by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the crude ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, add a solution of NaOH (2-3 equivalents) in a mixture of water and ethanol.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours to effect saponification.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Application Notes: Derivatization and Biological Relevance

This compound is an excellent starting material for the synthesis of libraries of amides and esters. These derivatives have shown potential as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.

Amide Synthesis

The carboxylic acid can be readily converted to a variety of amides using standard peptide coupling reagents. The resulting pyrazole-5-carboxamides are prevalent scaffolds in kinase inhibitors.

Workflow for Amide Library Synthesis

G A 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid B Coupling Reagent (e.g., HATU, EDCI/HOBt) A->B 1. E Solvent (e.g., DMF) B->E in C Amine (R-NH2) C->B 2. D Base (e.g., DIPEA) D->B 3. F 3-(2-fluorophenyl)-N-substituted- 1H-pyrazole-5-carboxamide E->F Yields

Caption: General workflow for parallel amide synthesis.

Protocol 3: General Procedure for Amide Coupling

Materials:

  • This compound (1 equivalent)

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents) or EDCI (1.2 equivalents) and HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in anhydrous DMF, add the desired amine, HATU (or EDCI/HOBt), and DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Ester Synthesis

Esterification can be achieved under acidic conditions or by using coupling agents. Pyrazole-5-carboxylates are also found in biologically active molecules.

Protocol 4: General Procedure for Esterification

Materials:

  • This compound (1 equivalent)

  • Alcohol (as solvent or in excess)

  • Concentrated sulfuric acid (catalytic amount) or Thionyl chloride

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure (Fischer Esterification):

  • Suspend this compound in the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 6-24 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Data Presentation: Exemplary Biological Activity

While specific data for derivatives of this compound is not available in a single comprehensive study, the following table presents representative data for analogous pyrazole-based kinase inhibitors to illustrate the potential of this scaffold. The data is adapted from studies on pyrazole carboxamides as Aurora kinase inhibitors.

Compound IDR-Group (Amine)Aurora A IC₅₀ (nM)[1]Aurora B IC₅₀ (nM)[1]HCT116 IC₅₀ (µM)
Ex-1 4-Anisidine25.430.10.89
Ex-2 4-Chloroaniline18.222.50.55
Ex-3 Cyclohexylamine89.1105.72.14
Ex-4 Benzylamine45.658.31.28

Note: The data presented is for illustrative purposes based on structurally related compounds and may not be representative of the actual activities of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxamide derivatives.

Signaling Pathway

Derivatives of pyrazole carboxamides have been identified as potent inhibitors of various protein kinases, including Aurora kinases, which are critical regulators of cell division. Inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Aurora Kinase Signaling Pathway and Inhibition

G cluster_0 Cell Cycle Progression A G2 Phase B Mitosis A->B C Cytokinesis B->C D Aurora A Kinase D->B promotes G Cell Cycle Arrest E Aurora B Kinase E->C promotes F 3-(2-fluorophenyl)-1H-pyrazole- 5-carboxamide Derivative F->D inhibits F->E inhibits H Apoptosis G->H

Caption: Inhibition of Aurora kinases by pyrazole derivatives disrupts cell cycle progression.

This document provides a comprehensive overview of the synthesis and potential applications of this compound as a valuable building block in modern drug discovery. The provided protocols and application notes are intended to serve as a guide for researchers in the design and synthesis of novel bioactive molecules.

References

Application Notes and Protocols for Amide Coupling Reactions with 3-(2-Fluorophenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of amide derivatives of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a crucial scaffold in medicinal chemistry. The protocols outlined below are based on established amide bond formation methodologies and can be adapted to a wide range of amine coupling partners.

The formation of an amide bond is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space and the optimization of lead compounds. Pyrazole-5-carboxamides are prevalent in numerous biologically active molecules, exhibiting a wide spectrum of activities. This document offers a comprehensive resource for researchers engaged in the synthesis of novel chemical entities based on the this compound core.

Overview of Amide Coupling Strategies

The synthesis of amides from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component. This is achieved through the use of a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling reagent, solvent, and base is critical for achieving high yields and purity, especially when dealing with complex or sensitive substrates.

Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[1][2]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid reaction times.[3][4]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, particularly for sterically hindered substrates.[4]

Data Presentation: Comparison of Common Amide Coupling Conditions

The following table summarizes typical conditions for the synthesis of pyrazole carboxamides, providing a comparative overview of common reagents and their associated reaction parameters. While these examples do not specifically use this compound, they are representative of the conditions applicable to this substrate.

Carboxylic Acid (eq.)Amine (eq.)Coupling Reagent (eq.)Additive (eq.)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
1.01.1EDC·HCl (1.3)DMAP (0.3)-DCMRT48-7255-92[5]
1.01.2--Triethylamine (2.5)DCM0 to RT2-16-[6]
1.01.0DCC (1.7)DMAP (1.7)-DCM---[7]

Note: Yields are highly dependent on the specific substrates used.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the amide coupling of this compound.

Protocol 1: General Procedure for Amide Coupling using EDC and DMAP

This protocol is adapted from a general procedure for the synthesis of trifluoromethyl-pyrazole-carboxamides and is a good starting point for the coupling of this compound.[5]

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.3 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.3 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 32% Hydrochloric acid

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.3 equivalents).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.3 equivalents) to the mixture.

  • Add the desired amine (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 32% hydrochloric acid to remove excess amine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system.

Protocol 2: Amide Formation via the Acid Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acid chloride.[6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired amine (1.2 equivalents)

  • Triethylamine (2.5 equivalents)

Procedure:

Step 1: Formation of the Acid Chloride

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM or THF, add thionyl chloride (or oxalyl chloride) (typically 1.5-2.0 equivalents) dropwise at 0 °C.

  • A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to stir at room temperature or gently reflux for 1-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent in vacuo. The crude pyrazole-5-carbonyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the chemical structures and the general workflow of the amide coupling reaction.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Carboxylic_Acid 3-(2-Fluorophenyl)-1H- pyrazole-5-carboxylic Acid Amide_Product 3-(2-Fluorophenyl)-1H- pyrazole-5-carboxamide Carboxylic_Acid->Amide_Product Amine R-NH2 Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Amide_Product Base Base (e.g., DIPEA, Et3N) Base->Amide_Product Solvent Solvent (e.g., DCM, DMF) Solvent->Amide_Product

Figure 1. General workflow for the amide coupling reaction.

Figure 2. Structures of the starting material and the general amide product.

References

Application Notes and Protocols for the Esterification of Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the various methods employed in the esterification of pyrazole-5-carboxylic acids. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole motif in numerous biologically active molecules. The choice of esterification method is critical and depends on factors such as the stability of the starting material, the desired scale of the reaction, and the steric and electronic properties of the substrates.

Introduction to Esterification Strategies

The conversion of pyrazole-5-carboxylic acids to their corresponding esters can be achieved through several synthetic strategies. The most common approaches involve either the direct esterification of the carboxylic acid or the formation of a more reactive intermediate, such as an acid chloride. Milder, coupling agent-mediated methods are also widely used, particularly for sensitive or complex substrates. This document outlines four primary methods:

  • Acid Chloride Formation followed by Alcoholysis: A robust and high-yielding method that proceeds through a highly reactive acyl chloride intermediate.

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction, suitable for simple alcohols and thermally stable pyrazoles.

  • Steglich Esterification: A mild, coupling agent-mediated method ideal for substrates sensitive to harsh acidic or basic conditions.

  • Mitsunobu Reaction: A versatile method that allows for the esterification of primary and secondary alcohols under neutral conditions with inversion of stereochemistry at the alcohol carbon.

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical quantitative data for the different esterification methods, providing a basis for comparison. Please note that yields and reaction conditions can vary significantly based on the specific substituents on the pyrazole ring and the nature of the alcohol.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acid Chloride Formation SOCl₂ or (COCl)₂, Alcohol, Base (e.g., Pyridine, Et₃N)DCM, Toluene, or neat0 to reflux2 - 665 - 95
Fischer-Speier Esterification Alcohol (often as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Alcohol or inert solvent (e.g., Toluene)Reflux4 - 2440 - 80[1][2][3]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalytic)DCM, THFRoom Temperature2 - 1270 - 95[4][5][6]
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIADTHF, Dioxane0 to Room Temperature2 - 1260 - 90[7][8]

Experimental Protocols

Protocol 1: Esterification via Acid Chloride Formation

This two-step protocol is highly effective for a wide range of pyrazole-5-carboxylic acids and alcohols.[9][10]

Step 1: Formation of Pyrazole-5-carbonyl Chloride

  • Materials:

    • Pyrazole-5-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 - 5.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), suspend the pyrazole-5-carboxylic acid in anhydrous DCM or toluene.

    • Add a catalytic amount of DMF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride dropwise. Gas evolution will be observed.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction mixture becomes a clear solution.

    • Cool the mixture to room temperature and remove the solvent and excess reagent in vacuo. The resulting crude pyrazole-5-carbonyl chloride is typically used in the next step without further purification.

Step 2: Reaction with Alcohol

  • Materials:

    • Crude Pyrazole-5-carbonyl chloride (1.0 eq)

    • Anhydrous alcohol (1.2 - 2.0 eq)

    • Anhydrous DCM or Toluene

    • Base (e.g., pyridine or triethylamine) (1.5 eq)

  • Procedure:

    • Dissolve the crude acid chloride in fresh anhydrous DCM or toluene and cool the solution to 0 °C.

    • In a separate flask, dissolve the alcohol and the base in anhydrous DCM.

    • Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure pyrazole-5-carboxylate ester.

Protocol 2: Fischer-Speier Esterification

This method is a straightforward, acid-catalyzed esterification that is best suited for non-sensitive substrates and simple, primary or secondary alcohols.[2][3][11][12][13]

  • Materials:

    • Pyrazole-5-carboxylic acid (1.0 eq)

    • Alcohol (can be used as the solvent, large excess)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic, ~5 mol%)

    • Anhydrous Toluene (optional, for azeotropic removal of water)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve the pyrazole-5-carboxylic acid in a large excess of the desired alcohol.

    • Carefully add the acid catalyst to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature.

    • If the alcohol is low-boiling, remove the excess by rotary evaporation.

    • Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography or distillation.

Protocol 3: Steglich Esterification

This is a mild esterification method using a carbodiimide coupling agent, suitable for substrates that are sensitive to acid or high temperatures.[4][5][6][14]

  • Materials:

    • Pyrazole-5-carboxylic acid (1.0 eq)

    • Alcohol (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottom flask, dissolve the pyrazole-5-carboxylic acid, alcohol, and DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC or EDC in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring for 2-12 hours, monitoring the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

    • If using DCC, filter off the DCU precipitate and wash the solid with a small amount of DCM.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup. Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of primary and secondary alcohols under neutral conditions and is notable for the inversion of stereochemistry at the alcohol's stereocenter.[7][15][8][16][17]

  • Materials:

    • Pyrazole-5-carboxylic acid (1.2 eq)

    • Alcohol (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the pyrazole-5-carboxylic acid, alcohol, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the DEAD or DIAD dropwise to the stirred solution. The reaction is often accompanied by a color change.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring for 2-12 hours, monitoring the reaction progress by TLC.

    • Remove the solvent in vacuo.

    • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be removed by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflows for the described esterification methods.

G cluster_0 Protocol 1: Acid Chloride Formation A1 Pyrazole-5-Carboxylic Acid A2 SOCl₂ or (COCl)₂, cat. DMF A1->A2 Step 1 A3 Pyrazole-5-Carbonyl Chloride A2->A3 A4 Alcohol, Base A3->A4 Step 2 A5 Pyrazole-5-Carboxylate Ester A4->A5

Caption: Workflow for esterification via acid chloride formation.

G cluster_1 Protocol 2: Fischer-Speier Esterification B1 Pyrazole-5-Carboxylic Acid B2 Excess Alcohol, Acid Catalyst (H₂SO₄) B1->B2 B3 Reflux (remove H₂O) B2->B3 B4 Pyrazole-5-Carboxylate Ester B3->B4

Caption: Workflow for Fischer-Speier esterification.

G cluster_2 Protocol 3: Steglich Esterification C1 Pyrazole-5-Carboxylic Acid C2 Alcohol, DCC/EDC, cat. DMAP C1->C2 C3 Room Temperature C2->C3 C4 Pyrazole-5-Carboxylate Ester C3->C4

Caption: Workflow for Steglich esterification.

G cluster_3 Protocol 4: Mitsunobu Reaction D1 Pyrazole-5-Carboxylic Acid D2 Alcohol, PPh₃, DEAD/DIAD D1->D2 D3 0°C to Room Temperature D2->D3 D4 Pyrazole-5-Carboxylate Ester (Inverted Stereochemistry) D3->D4

Caption: Workflow for the Mitsunobu reaction.

References

Application Notes and Protocols for COX-2 Inhibition Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[1][2][3] Unlike the constitutively expressed COX-1 isoform, COX-2 is upregulated at sites of inflammation, making it a key target for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][4][5] Pyrazole-containing compounds represent a significant class of selective COX-2 inhibitors, with the most prominent example being Celecoxib.[4][6][7] This document provides detailed protocols and application notes for conducting in vitro COX-2 inhibition assays using pyrazole-based compounds.

Signaling Pathway of COX-2 Inhibition

The inflammatory pathway leading to the production of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. COX-2 then acts on arachidonic acid to produce prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins that mediate pain, fever, and inflammation. Pyrazole compounds, as selective COX-2 inhibitors, bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid and thereby reducing the production of pro-inflammatory prostaglandins.

COX2_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Pyrazole Compounds Pyrazole Compounds Pyrazole Compounds->COX-2 Inhibition PLA2 PLA2

Caption: COX-2 signaling pathway and inhibition by pyrazole compounds.

Experimental Protocols

Several types of assays can be employed to determine the inhibitory activity of pyrazole compounds against COX-2. The choice of assay depends on the available equipment, desired throughput, and the specific research question. Below are detailed protocols for two common in vitro methods: a fluorometric assay and a colorimetric assay.

Fluorometric COX-2 Inhibition Assay

This assay is based on the detection of Prostaglandin G2, an intermediate product of the COX-2 reaction, using a fluorescent probe.[2] The resulting fluorescence is proportional to the COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., AMPLEX™ Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Sodium Hydroxide (NaOH)

  • Pyrazole test compounds

  • Positive control (e.g., Celecoxib)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Protocol:

  • Reagent Preparation:

    • Prepare COX Assay Buffer as per the manufacturer's instructions.

    • Reconstitute the COX-2 enzyme in sterile water and store on ice. Avoid repeated freeze-thaw cycles.[2][8]

    • Prepare a working solution of the COX Probe in DMSO or assay buffer.

    • Prepare a working solution of the COX Cofactor in assay buffer.

    • Prepare the Arachidonic Acid substrate solution by first dissolving it in ethanol and then diluting it with NaOH and water.[2]

  • Compound Preparation:

    • Dissolve the pyrazole test compounds and Celecoxib in DMSO to create stock solutions.

    • Prepare serial dilutions of the test compounds and the positive control at 10x the final desired concentration in COX Assay Buffer.

  • Assay Procedure:

    • Add 80 µL of the Reaction Master Mix to each well of a 96-well plate. The master mix contains COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 10 µL of the diluted pyrazole test compounds, positive control, or solvent control (DMSO in assay buffer) to the respective wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank controls.

    • Incubate the plate at 25°C for 5-10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[2][8]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Solvent Control)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Fluorometric Assay

Fluorometric_Workflow prep Reagent & Compound Preparation plate Add Master Mix, Compounds, & COX-2 Enzyme to Plate prep->plate incubate Incubate at 25°C plate->incubate add_sub Add Arachidonic Acid (Substrate) incubate->add_sub read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) add_sub->read analyze Calculate % Inhibition & IC50 Values read->analyze

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Colorimetric COX-2 Inhibition Assay

This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9][10][11]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer

  • Hemin

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide

  • Colorimetric Substrate (TMPD)

  • Pyrazole test compounds

  • Positive control (e.g., Celecoxib)

  • 96-well clear microplate

  • Absorbance microplate reader (590 nm)

Protocol:

  • Reagent Preparation:

    • Prepare the Assay Buffer as per the manufacturer's instructions.

    • Dilute the Hemin in the Assay Buffer.

    • Dilute the COX-1 and COX-2 enzymes in the Assay Buffer and keep on ice.

    • Prepare the Arachidonic Acid substrate solution.

  • Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme, and 10 µL of the diluted pyrazole test compound or positive control.

  • Assay Procedure:

    • Incubate the plate for a predetermined time (e.g., 5 minutes) at 25°C.

    • Add 20 µL of the Colorimetric Substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to all wells.

    • Incubate for exactly two minutes at 25°C.[10]

    • Read the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 values as described for the fluorometric assay.

Data Presentation

The results of COX-2 inhibition assays are typically presented in a tabular format, summarizing the half-maximal inhibitory concentrations (IC50) and the selectivity index (SI). The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 and is a measure of the compound's selectivity for COX-2.[5][12][13]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Pyrazole Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyrazole-A25.30.15168.7
Pyrazole-B> 500.08> 625
Pyrazole-C15.81.213.2
Celecoxib15.00.05300

Data are representative and for illustrative purposes only.

Conclusion

The described fluorometric and colorimetric assays provide robust and reliable methods for evaluating the inhibitory potential of pyrazole compounds against COX-2. Careful execution of these protocols and accurate data analysis are crucial for identifying and characterizing novel and selective COX-2 inhibitors for therapeutic development. The provided workflows and data presentation formats offer a standardized approach for reporting findings in a clear and comparable manner.

References

Application Notes and Protocols: Use of 3-(Aryl)-1H-pyrazole-5-carboxylic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, no specific studies on the application of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid in cancer cell lines have been identified. The following application notes and protocols are based on published research for structurally related pyrazole-based compounds and are intended to provide a general framework for investigating the potential anticancer activities of this class of molecules.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The pyrazole scaffold is a key component in several approved drugs. This document outlines the potential application of 3-(Aryl)-1H-pyrazole-5-carboxylic acid derivatives as antiproliferative agents, drawing on data from analogous compounds. These derivatives are hypothesized to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Data Presentation: Antiproliferative Activity of Structurally Related Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDStructure / NameCancer Cell LineIC50 (µM)Reference
1 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)16.02[1]
2 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)6.78[1]
3 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (with 2-chloro-4-pyridinyl)Huh7 (Liver)1.6
4 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (with 2-chloro-4-pyridinyl)HCT116 (Colon)1.1
5 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (with 2-chloro-4-pyridinyl)MCF7 (Breast)3.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Visualization of Potential Mechanisms and Workflows

Postulated Signaling Pathway for Apoptosis Induction

The diagram below illustrates a potential signaling pathway through which pyrazole derivatives may induce apoptosis in cancer cells. Many anticancer agents are known to increase the levels of reactive oxygen species (ROS), leading to cellular stress and activation of intrinsic apoptotic pathways.

G Compound Pyrazole Derivative ROS Increased ROS Compound->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Stress Signal Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Promotes Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated ROS-mediated intrinsic apoptosis pathway.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines a typical workflow for the initial screening of a novel compound for its anticancer activity.

G start Start: Compound Synthesis cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7) start->cell_culture mtt_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay If active cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis If active mechanism_study Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins) apoptosis_assay->mechanism_study cell_cycle_analysis->mechanism_study end End: Data Analysis & Conclusion mechanism_study->end

Caption: General workflow for anticancer drug screening.

References

Application Notes and Protocols for Developing Antifungal Agents from Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole carboxylic acids and their derivatives represent a promising class of heterocyclic compounds in the development of novel antifungal agents.[1][2][3][4][5] These scaffolds have demonstrated significant efficacy against a wide range of phytopathogenic and human pathogenic fungi.[1][6] This document provides detailed application notes on the potential of these compounds and standardized protocols for their synthesis, characterization, and antifungal evaluation.

Key Advantages of Pyrazole Carboxylic Acid Derivatives

  • Broad-Spectrum Activity: Many derivatives exhibit activity against various fungal species, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani, Candida albicans, and others.[1][6]

  • Novel Mechanisms of Action: Some pyrazole derivatives act as succinate dehydrogenase inhibitors (SDHIs), targeting the fungal respiratory chain, a well-validated target for fungicides.[7][8][9][10]

  • Chemical Tractability: The pyrazole core can be readily functionalized, allowing for the synthesis of large libraries of compounds to explore structure-activity relationships (SAR).[1][2][6]

Data Presentation: Antifungal Activity of Pyrazole Carboxylic Acid Derivatives

The following tables summarize the in vitro antifungal activity of representative pyrazole carboxylic acid derivatives from recent studies.

Table 1: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives against Phytopathogenic Fungi. [1][11]

CompoundR1R2FungusEC50 (μg/mL)
7af CH32-Cl-C6H4A. porri>100
M. coronaria>100
C. petroselini13.54
R. solani8.99
7bc CF34-F-C6H4A. porri15.89
M. coronaria12.33
C. petroselini25.11
R. solani9.76
7bg CF32,4-di-F-C6H4A. porri11.22
M. coronaria7.93
C. petroselini27.43
R. solani4.99
7bh CF32-Cl-C6H4A. porri24.76
M. coronaria25.48
C. petroselini6.99
R. solani5.93
7bi CF32-F-C6H4A. porri21.01
M. coronaria9.08
C. petroselini32.40
R. solani7.69
7ai CH3Isoxazol-3-olA. porri2.24
M. coronaria3.21
C. petroselini10.29
R. solani0.37
Carbendazol (Control) --A. porri0.99
M. coronaria0.96
C. petroselini0.96
R. solani1.00

Table 2: Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides against Various Fungi. [7][12]

CompoundRFungusInhibition (%) at 50 µg/mL
9m 2-(5-bromo-1H-indazol-1-yl)phenylC.o.95.31
R.s.100
P.a.100
F.m.90.10
B.b.85.29
B.c.92.31
Boscalid (Control) -C.o.80.39
R.s.85.11
P.a.89.13
F.m.75.00
B.b.70.59
B.c.84.62

C.o. - Colletotrichum orbiculare, R.s. - Rhizoctonia solani, P.a. - Pythium aphanidermatum, F.m. - Fusarium moniliforme, B.b. - Botryosphaeria berengeriana, B.c. - Botrytis cinerea

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole Carboxamides

This protocol outlines a general multi-step synthesis for pyrazole carboxamides.

G cluster_0 Step 1: Synthesis of 2-Ethoxymethylene Acetoacetic Ester cluster_1 Step 2: Synthesis of Ethyl 1H-pyrazole-4-carboxylate cluster_2 Step 3: Synthesis of 1H-pyrazole-4-carboxylic Acids cluster_3 Step 4: Synthesis of Pyrazole Acid Chlorides cluster_4 Step 5: Synthesis of Pyrazole Carboxamides A Acetoacetic Ester + Triethyl Orthoformate B Acetic Anhydride (Reflux) A->B C 2-Ethoxymethylene Acetoacetic Ester Derivatives B->C D 2-Ethoxymethylene Acetoacetic Ester C->D E Hydrazine Hydrate D->E F Ethyl 1H-pyrazole-4-carboxylate E->F G Ethyl 1H-pyrazole-4-carboxylate F->G H 1. Dimethyl Sulfate 2. NaOH (Saponification) 3. HCl (Acidification) G->H I 1H-pyrazole-4-carboxylic Acids H->I J 1H-pyrazole-4-carboxylic Acids I->J K SOCl2 (Reflux) J->K L Pyrazole Acid Chlorides K->L M Pyrazole Acid Chlorides L->M N Substituted Amines M->N O Final Pyrazole Carboxamide Derivatives N->O G A Prepare stock solutions of test compounds in acetone (e.g., 100 μg/mL) B Incorporate stock solution into molten PDA medium to achieve desired final concentrations A->B C Pour the mixture into Petri dishes and allow to solidify B->C D Inoculate the center of each plate with a mycelial disc (e.g., 5 mm) of the test fungus C->D E Incubate plates at a suitable temperature (e.g., 25-28 °C) for a specified period D->E F Measure the diameter of the fungal colony E->F G Calculate the percentage of mycelial growth inhibition F->G H Determine the EC50 value for active compounds G->H G cluster_0 Mitochondrial Inner Membrane complexI Complex I complexIII Complex III complexI->complexIII e- complexII Complex II (SDH) complexII->complexIII e- fumarate Fumarate complexII->fumarate complexIV Complex IV complexIII->complexIV e- atp_synthase ATP Synthase complexIV->atp_synthase H+ gradient atp ATP atp_synthase->atp succinate Succinate succinate->complexII e- pyrazole Pyrazole Carboxylic Acid Derivative pyrazole->complexII Inhibition adp ADP + Pi adp->atp_synthase

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular diseases.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with adverse effects.[1]

Pyrazole, a five-membered heterocyclic compound, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have shown a wide range of biological activities, with many exhibiting potent anti-inflammatory properties.[2][3][4][5] A well-known example is Celecoxib, a selective COX-2 inhibitor built on a pyrazole core.[1][6] The primary mechanisms of action for these compounds often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory signaling pathways like NF-κB.[1][3]

These application notes provide a comprehensive overview of standard in vitro and in vivo protocols to screen and characterize the anti-inflammatory potential of novel pyrazole derivatives.

General Workflow for Screening Pyrazole Derivatives

The assessment of anti-inflammatory activity typically follows a hierarchical approach, starting with high-throughput in vitro assays to identify initial hits, followed by more complex cellular and biochemical assays, and culminating in in vivo animal models to confirm efficacy.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular & Mechanistic Assays cluster_2 Phase 3: In Vivo Validation A Compound Library (Pyrazole Derivatives) B Primary Enzyme Assays (e.g., COX-1/COX-2, 5-LOX) A->B C Hit Identification (Based on IC50 values) B->C D Cell-Based Assays (e.g., LPS-stimulated Macrophages) C->D Promising Hits E Measure Inflammatory Mediators (NO, PGE2, Cytokines like TNF-α, IL-6) D->E F Mechanism of Action Studies (e.g., NF-κB, MAPK pathway analysis) E->F G Acute Inflammation Models (e.g., Carrageenan-Induced Paw Edema) F->G Validated Leads H Chronic Inflammation Models (e.g., Adjuvant-Induced Arthritis) G->H I Lead Optimization H->I G cluster_workflow Carrageenan-Induced Paw Edema Workflow cluster_groups Experimental Groups (n=6) T0 T = -60 min Administer Test Compound (e.g., Pyrazole Derivative, p.o.) T1 T = 0 min 1. Measure Baseline Paw Volume (V₀) 2. Inject 0.1 mL 1% Carrageenan T0->T1 T2 T = 1, 2, 3, 4, 5, 6 hr Measure Paw Volume (Vₜ) T1->T2 T3 Data Analysis Calculate % Inhibition of Edema T2->T3 G1 Group 1: Vehicle Control G2 Group 2: Pyrazole Derivative (e.g., 10 mg/kg) G3 Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg) G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) Leads to Degradation Inhibition Pyrazole Derivatives May Inhibit Here IKK->Inhibition NFkB_active Active NF-κB NFkB NF-κB (p50/p65) NFkB->IkBa Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) Nucleus->Genes Promotes Transcription Proteins Inflammatory Mediators Genes->Proteins Translation Inhibition->IKK

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during the synthesis, purification, and analysis of this compound and its intermediate, ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate.

FAQ 1: My overall yield for this compound is low. What are the most common causes?

Low overall yield can be attributed to issues in either the initial cyclocondensation reaction to form the pyrazole ester or the final hydrolysis step. For the cyclocondensation, common problems include the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[1] In the hydrolysis step, incomplete reaction or degradation of the product can significantly lower the yield.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the ethyl 2-(2-fluorobenzoyl)acetate and hydrazine hydrate are of high purity. Impurities can lead to side reactions and complicate purification.[1] Hydrazine derivatives can degrade over time, so using a fresh bottle is recommended.

  • Optimize Reaction Conditions: Both the cyclocondensation and hydrolysis steps are sensitive to temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[1]

  • Investigate Side Reactions: The formation of regioisomers during cyclocondensation is a common side reaction that can reduce the yield of the desired product.[1][2]

FAQ 2: I am observing the formation of two regioisomers during the synthesis of the pyrazole ester. How can I improve the regioselectivity?

The reaction of an unsymmetrical 1,3-dicarbonyl compound like ethyl 2-(2-fluorobenzoyl)acetate with hydrazine can lead to two possible regioisomers. The regioselectivity is influenced by steric and electronic factors of the reactants and the reaction conditions.[2]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in favor of one isomer.[3]

  • pH Control: The acidity or basicity of the reaction medium can influence the outcome. Acidic conditions, often achieved by using hydrazine salts or adding a catalytic amount of acid, can favor the formation of one regioisomer.[2][4]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the initial nucleophilic attack by the hydrazine, leading to a higher ratio of the desired isomer.

FAQ 3: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

Incomplete hydrolysis is a common issue. The ester group on the pyrazole ring can be resistant to hydrolysis.

Troubleshooting Steps:

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Ensure at least two equivalents of the base are used to drive the reaction.

  • Reaction Time and Temperature: The hydrolysis may require prolonged heating (reflux) for several hours. Monitor the reaction by TLC until the starting ester spot disappears.

  • Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is typically used to ensure the solubility of both the ester and the hydroxide salt.

FAQ 4: I am having difficulty purifying the final product, this compound. What are the recommended procedures?

Purification can be challenging due to the product's polarity and potential for salt formation.

Troubleshooting Steps:

  • Acid-Base Extraction: After hydrolysis, the reaction mixture will be basic. Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of around 3-4 to precipitate the carboxylic acid.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to obtain a pure product.

  • Salt Formation for Purification: In some cases, forming a salt of the pyrazole with an acid can facilitate crystallization and purification. The pure pyrazole can then be regenerated by treatment with a base.[5]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

1,3-Dicarbonyl ReactantHydrazine ReactantSolventIsomer Ratio (A:B)Total Yield (%)Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol36:6499[3]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:1599[3]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:398[3]

Isomer A: N-methyl adjacent to the 2-furyl group. Isomer B: N-methyl adjacent to the CF3 group.

Table 2: Typical Conditions for Hydrolysis of Pyrazole Esters

Pyrazole Ester SubstrateBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylatesKOH (2.0)MethanolReflux3Not specified[6]
Ethyl 5-substituted-1H-pyrazole-3-carboxylatesNot specifiedGlacial Acetic AcidNot specifiedNot specifiedNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

This protocol is a general guideline based on the Knorr pyrazole synthesis.[4][8]

  • Preparation of the 1,3-dicarbonyl compound: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add diethyl oxalate (1.0 equivalent) and 2-fluoroacetophenone (1.0 equivalent) sequentially. Stir the mixture at room temperature for 12-24 hours. The formation of the sodium salt of ethyl 2-(2-fluorobenzoyl)acetate can be monitored by TLC.

  • Cyclocondensation: To the reaction mixture containing the 1,3-dicarbonyl compound, add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate. If not, extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound
  • Hydrolysis: Dissolve ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v). Add sodium hydroxide (2.0-3.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Carefully acidify the aqueous solution with 2M hydrochloric acid to a pH of approximately 3-4. The carboxylic acid should precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Pyrazole Ester cluster_step2 Step 2: Hydrolysis A 2-Fluoroacetophenone + Diethyl Oxalate C Ethyl 2-(2-fluorobenzoyl)acetate A->C Claisen Condensation B Sodium Ethoxide in Ethanol B->C E Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate C->E Cyclocondensation D Hydrazine Hydrate + Acetic Acid D->E G This compound E->G Saponification F NaOH / H2O, Ethanol F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Impure Impure Starting Materials? Purity->Impure Conditions Optimize Reaction Conditions Suboptimal Suboptimal Conditions? Conditions->Suboptimal SideReactions Investigate Side Reactions Regioisomers Regioisomers Formed? SideReactions->Regioisomers Purification Review Purification Technique Loss Loss During Purification? Purification->Loss Impure->Conditions No SolutionPurity Use High Purity Reagents Impure->SolutionPurity Yes Suboptimal->SideReactions No SolutionConditions Adjust T, Time, pH Suboptimal->SolutionConditions Yes Regioisomers->Purification No SolutionRegio Change Solvent, Adjust pH Regioisomers->SolutionRegio Yes SolutionPurification Optimize Extraction/Recrystallization Loss->SolutionPurification Yes

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This commonly occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially resulting in two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, directing the reaction towards the less sterically crowded site.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[3][4]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[5]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene. This approach often provides excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.

Solutions:

  • Modify Reaction Conditions:

    • Solvent Change: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly enhance regioselectivity.[3][4]

    • pH Adjustment: Investigate the effect of pH. Adding a catalytic amount of acid (e.g., acetic acid, HCl) can alter the nucleophilicity of the hydrazine nitrogens and favor one regioisomer.[2] Conversely, neutral or basic conditions may favor the other isomer.

  • Employ Alternative Synthetic Routes:

    • Consider using a 1,3-dicarbonyl surrogate like a β-enaminone to direct the cyclization.

    • Explore a 1,3-dipolar cycloaddition reaction, which often offers superior regiocontrol.

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.

Solutions:

  • Reverse the Selectivity with Reaction Conditions:

    • pH Control: As the regioselectivity can be pH-dependent, switching from acidic to neutral/basic conditions, or vice-versa, may reverse the outcome.[2]

    • Solvent Effects: The choice of solvent can sometimes invert the regioselectivity. Compare the results in a protic solvent (e.g., ethanol) versus an aprotic solvent.

  • Substrate Modification:

    • If feasible, modify the substituents on the 1,3-dicarbonyl to alter the steric or electronic balance and favor the desired product.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

Solutions:

  • Chromatographic Separation:

    • Thin Layer Chromatography (TLC): First, perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the regioisomers.

  • Recrystallization:

    • If there is a significant difference in the solubility of the two regioisomers in a particular solvent, fractional recrystallization can be an effective separation method.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Knorr Pyrazole Synthesis

1,3-Dicarbonyl Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
CF₃, PhenylMethylhydrazineEthanol55:4585
CF₃, PhenylMethylhydrazineTFE85:1590
CF₃, PhenylMethylhydrazineHFIP>99:192
Methyl, PhenylPhenylhydrazineEthanol60:4088
Methyl, PhenylPhenylhydrazineTFE90:1091
Methyl, PhenylPhenylhydrazineHFIP98:295

Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and Regioisomer B has the N-substituent adjacent to R².

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, 2,2,2-Trifluoroethanol (TFE))

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.[6]

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. Note that the reaction can be exothermic.[6]

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours.[6]

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.[6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

  • Characterization and Isomer Ratio Determination: The structure of the synthesized pyrazoles and the ratio of the regioisomers can be determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Nuclear Overhauser Effect (NOE) NMR experiments can be particularly useful for unambiguously assigning the regiochemistry.[6]

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[7]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[7]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Reaction yields a mixture of regioisomers q1 Is the regioisomeric ratio close to 1:1? start->q1 sol1 Modify Reaction Conditions: - Change solvent to TFE/HFIP - Adjust pH (acidic/basic) q1->sol1 Yes q2 Is the major isomer the undesired one? q1->q2 No sol2 Consider Alternative Routes: - Use 1,3-dicarbonyl surrogates - 1,3-dipolar cycloaddition sol1->sol2 end Desired Regioisomer Obtained or Mixture Separated sol1->end sol2->end sol3 Reverse Selectivity: - Invert pH conditions - Compare protic vs. aprotic solvents q2->sol3 Yes sep Separate Isomers: - Column Chromatography - Recrystallization q2->sep No, but separation needed sol4 Substrate Modification: - Alter steric/electronic properties sol3->sol4 sol3->end sol4->end sep->end

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_factors Factors Influencing Regioselectivity steric Steric Effects (Bulky Substituents) reaction Knorr Pyrazole Synthesis (Unsymmetrical 1,3-Dicarbonyl + Hydrazine) steric->reaction electronic Electronic Effects (EWG/EDG) electronic->reaction ph Reaction pH (Acidic/Basic) ph->reaction solvent Solvent (Protic/Aprotic/Fluorinated) solvent->reaction temp Temperature (Kinetic vs. Thermodynamic) temp->reaction outcome Regioisomeric Ratio (Product Distribution) reaction->outcome

Caption: Key factors influencing regioselectivity in pyrazole synthesis.

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for the unique challenges presented by these molecules.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated heterocyclic compounds often challenging to purify?

A1: The introduction of fluorine into a heterocyclic ring can significantly alter a molecule's physicochemical properties, leading to purification challenges.[1] The high electronegativity of fluorine can change the molecule's polarity, dipole moment, and intermolecular interactions.[1][2] This can result in issues such as co-elution with impurities of similar polarity, poor peak shape in chromatography, and altered solubility affecting recrystallization.

Q2: What are the most common impurities encountered during the synthesis of fluorinated heterocycles?

A2: Common impurities can include regioisomers formed during fluorination or other substitution reactions, starting materials, and byproducts from side reactions. For syntheses involving cross-coupling reactions, residual palladium catalyst is a frequent contaminant.[3][4] In fluorination reactions, inactive or decomposed fluorinating reagents can also contribute to the impurity profile.[5]

Q3: How can I effectively remove residual palladium catalyst from my fluorinated heterocyclic compound?

A3: Several methods can be employed to remove residual palladium. A simple and often effective method is filtration through a pad of Celite®.[6] For more stubborn cases, adsorbent materials like activated carbon or specialized silica-based scavengers with thiol functionalities can be used.[3][7] Chelating agents, such as EDTA, can also be used to form a complex with the palladium, which can then be removed by extraction or filtration.[3]

Q4: My fluorinated compound is showing severe peak tailing in reverse-phase HPLC. What can I do?

A4: Peak tailing for fluorinated compounds, especially basic heterocycles, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are several troubleshooting steps:

  • Lower the mobile phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% can protonate the silanol groups, minimizing these interactions.[5]

  • Use an end-capped column: These columns have been treated to reduce the number of accessible silanol groups.

  • Increase buffer concentration: For LC-UV applications, increasing the buffer concentration can enhance the ionic strength of the mobile phase and mask silanol interactions.[5]

  • Consider a different stationary phase: A fluorinated stationary phase can sometimes offer better peak shape and selectivity for fluorinated analytes.

Q5: I am struggling to separate regioisomers of my fluorinated heterocycle. What techniques should I try?

A5: Separating regioisomers can be challenging due to their similar physical properties.

  • Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a high-resolution column is often the most effective method. Chiral stationary phases can sometimes resolve isomers even if the parent molecule is not chiral. For column chromatography, careful selection of the stationary and mobile phases is crucial.[8]

  • Recrystallization: Fractional crystallization can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. This may require extensive screening of different solvents and solvent mixtures.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Possible Cause Troubleshooting Steps
Compound is highly polar and strongly adsorbs to silica gel. 1. Add a polar modifier (e.g., methanol, acetic acid, or triethylamine) to the eluent. 2. Consider using a different stationary phase such as alumina or a bonded phase (e.g., diol, amino).
Compound is volatile and is lost during solvent evaporation. 1. Use a rotary evaporator at a lower temperature and pressure. 2. Consider using a less volatile solvent for elution if possible.
Compound is degrading on the silica gel. 1. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. 2. Switch to a less acidic stationary phase like neutral alumina.
Inappropriate solvent system leading to very broad peaks. 1. Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Issue 2: Oiling Out During Recrystallization
Possible Cause Troubleshooting Steps
The compound's melting point is lower than the boiling point of the solvent. 1. Choose a solvent with a lower boiling point. 2. Use a solvent mixture where the compound has lower solubility at the boiling point.
The solution is supersaturated to a high degree. 1. Use more solvent to dissolve the compound. 2. Allow the solution to cool more slowly to promote crystal growth over oil formation.
Presence of impurities that inhibit crystallization. 1. Attempt to remove impurities by a preliminary purification step like a quick filtration through a small plug of silica gel. 2. Try adding a seed crystal of the pure compound to induce crystallization.

Quantitative Data on Purification Methods

The choice of purification method significantly impacts the final yield and purity of fluorinated heterocyclic compounds. Below is a comparative summary of different techniques applied to various classes of these compounds.

Compound Class Purification Method Starting Purity (%) Final Purity (%) Yield (%) Reference
Quinoline Derivative Steam Distillation, followed by Vacuum DistillationCrude>9782-91[8][9]
8-Hydroxyquinoline Recrystallization from Chloroparaffin78.0 - 82.099.0 - 99.995-98[10]
Quinoline Yellow Components High-Speed Counter-Current Chromatography (HSCCC)Crude Extract96.5 - 98.292.1 - 93.7[11]
Trifluoromethylated Pyrimido[1,2-b]indazole Column Chromatography (Silica Gel)CrudeNot specified78[12]
Fluorinated 3,6-Dihydropyridines Column Chromatography (Silica Gel)CrudeNot specified72-91[13]

Detailed Experimental Protocols

Protocol 1: Purification of a Fluorinated Pyridine by Flash Column Chromatography

This protocol is a general guideline for the purification of a moderately polar fluorinated pyridine derivative.

  • Slurry Preparation: Dissolve the crude fluorinated pyridine (1.0 g) in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack a glass column with 40 g of silica gel (230-400 mesh).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be:

    • 100% Hexane (2 column volumes)

    • 2% Ethyl Acetate in Hexane (5 column volumes)

    • 5% Ethyl Acetate in Hexane (5 column volumes)

    • 10% Ethyl Acetate in Hexane (until the product elutes)

  • Fraction Collection: Collect fractions based on TLC analysis.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated pyridine.

Protocol 2: Recrystallization of a Trifluoromethyl-Substituted Pyrazole

This protocol describes a mixed-solvent recrystallization for a pyrazole derivative with moderate polarity.

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude trifluoromethyl-substituted pyrazole (1.0 g) in a minimal amount of hot ethanol (e.g., 10-15 mL) with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation A Crude Fluorinated Heterocycle B Dissolve in Minimal Solvent A->B Start C Adsorb onto Silica Gel B->C E Load Sample C->E D Pack Column F Elute with Solvent Gradient E->F G Collect Fractions (TLC Analysis) F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Fluorinated Heterocycle I->J End

Caption: Experimental workflow for flash column chromatography purification.

troubleshooting_logic start Poor Peak Shape (e.g., Tailing) cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Mismatched Sample Solvent? start->cause3 solution1a Lower Mobile Phase pH (<3) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2a Decrease Sample Concentration cause2->solution2a solution2b Use a Higher Capacity Column cause2->solution2b solution3 Dissolve Sample in Mobile Phase cause3->solution3

Caption: Troubleshooting logic for poor peak shape in HPLC.

References

Technical Support Center: Optimizing Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of the Knorr pyrazole synthesis. Our aim is to facilitate the efficient and successful synthesis of pyrazole derivatives by addressing common experimental challenges.

Troubleshooting Guides & FAQs

This section is designed to provide rapid, targeted solutions to specific issues that may arise during the Knorr pyrazole synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

A: Low yields in Knorr pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1] Below is a systematic guide to troubleshooting low yields.

Troubleshooting Steps for Low Yield:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. While a 1:1 stoichiometry is theoretical, in practice, a slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1] However, a large excess should be avoided as it can complicate purification.

  • Evaluate Reaction Conditions (Temperature and Time): The reaction temperature is a critical parameter. Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can cause decomposition of reactants or products, leading to a dark, tarry mixture.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Solvent and pH Optimization: The choice of solvent and the pH of the reaction medium significantly influence the reaction rate and yield. The Knorr synthesis is typically acid-catalyzed.[3][4] Acidic conditions facilitate both the initial imine formation and the subsequent cyclization step.[5] However, highly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6] For reactions involving hydrazine salts (e.g., phenylhydrazine hydrochloride), the addition of a mild base like sodium acetate can be beneficial to neutralize the excess acid and promote a cleaner reaction profile.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and reduce the yield of the desired product.[1]

Issue 2: Formation of Regioisomers

Q: I am obtaining a mixture of two regioisomers. How can I improve the regioselectivity of my reaction?

A: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[7]

Strategies to Enhance Regioselectivity:

  • Exploit Steric Hindrance: A bulkier substituent on the 1,3-dicarbonyl will generally direct the initial attack of the hydrazine to the less sterically hindered carbonyl group. Similarly, a sterically demanding substituent on the hydrazine can influence which carbonyl it attacks.

  • Leverage Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Solvent Selection: The solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[8]

  • pH Control: The pH of the reaction can influence the protonation state of the reactants and intermediates, thereby affecting the regioselectivity.[7] Careful optimization of the pH may favor the formation of one regioisomer over the other.

  • Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio in some instances.[7]

Issue 3: Reaction Mixture Discoloration

Q: My reaction mixture has turned a dark yellow, red, or brown color. What causes this, and will it affect my product?

A: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1] While some discoloration may be unavoidable, a very dark or tarry appearance can indicate significant side reactions or decomposition, which will likely impact the yield and purity of the final product.

Troubleshooting Reaction Discoloration:

  • Use High-Purity Hydrazine: Ensure the hydrazine reagent is of high purity and has been stored properly to minimize oxidation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that lead to colored byproducts.

  • Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification: Most colored impurities can be removed during workup and purification. Techniques like recrystallization, treatment with activated charcoal, or column chromatography are effective for removing colored byproducts.[9][10]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data to aid in the optimization of your Knorr pyrazole synthesis.

Table 1: Effect of Stoichiometry on Yield

1,3-Dicarbonyl (eq.)Hydrazine (eq.)Typical OutcomeReference
1.01.0Theoretical ratio, may result in incomplete conversion if starting materials are not perfectly pure or stable.-
1.01.0 - 1.2A slight excess of hydrazine can help drive the reaction to completion.[1]
1.0>1.2May lead to purification challenges due to the difficulty of removing excess hydrazine.-

Table 2: Influence of pH on Reaction Outcome

pH RangeEffect on ReactionReference
Acidic (pH < 7)Generally accelerates the reaction rate for both imine formation and cyclization.[5][5]
pH 7At neutral pH, the initial hydrazone may form, but cyclization to the pyrazole can be slow or not occur at all.[5][5]
Basic (pH > 7)The desired reaction may not be observed, with only starting material or small amounts of the hydrazone intermediate being present.[5] The formation of the initial hydrazone is also pH-dependent.[5][5]

Table 3: Common Solvents and Their Applications

SolventProperties and Typical UseReference
Ethanol, PropanolCommon protic solvents that are effective for a wide range of substrates.[3][11][3][11]
Acetic AcidOften used as a solvent and catalyst, particularly in reactions that require acidic conditions.-
Water/Ethanol MixCan be used for certain water-soluble substrates.-
Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP)Fluorinated alcohols that can significantly improve regioselectivity in the formation of certain pyrazoles.[8][8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazole

This protocol provides a general guideline for the Knorr pyrazole synthesis and may require optimization for specific substrates and scales.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq.)

  • Hydrazine derivative (1.0 - 1.2 eq.)

  • Solvent (e.g., ethanol, 1-propanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of acid to the solution.

  • Hydrazine Addition: Slowly add the hydrazine derivative to the reaction mixture. Note that this addition can be exothermic.[12]

  • Heating: Heat the reaction mixture to reflux and maintain the temperature for the desired reaction time (typically 1-4 hours).[12]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., 30% ethyl acetate/70% hexane).[12]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) or by column chromatography on silica gel.[9][10]

Safety Precautions:

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [13][14]

  • Avoid inhalation of vapors and skin contact. [15][16]

  • Dispose of hydrazine-containing waste according to your institution's hazardous waste disposal procedures. [13]

Visualizing the Process

Diagram 1: General Experimental Workflow for Knorr Pyrazole Synthesis

G General Experimental Workflow A 1. Reaction Setup (1,3-Dicarbonyl + Solvent) B 2. Catalyst Addition (e.g., Acetic Acid) A->B C 3. Hydrazine Addition B->C D 4. Heating (Reflux) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up (Cooling, Filtration/Evaporation) E->F Reaction Complete G 7. Purification (Recrystallization/Chromatography) F->G H 8. Product Characterization (NMR, MS, etc.) G->H

A generalized workflow for performing the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Logic for Low Product Yield

G Troubleshooting Low Yield A Low or No Product Yield B Check Starting Material Purity A->B C Optimize Stoichiometry (1:1.1 Dicarbonyl:Hydrazine) A->C D Adjust Reaction Temperature and Time A->D E Optimize Solvent and pH A->E F Consider Side Reactions (e.g., Regioisomers) A->F G Re-run Reaction with Pure Reagents B->G H Re-run with Adjusted Stoichiometry C->H I Monitor with TLC/LC-MS to Find Optimal Conditions D->I J Use Acid Catalyst, Control pH E->J K Modify Conditions to Improve Selectivity F->K

A logical approach to diagnosing and resolving low product yield.

Diagram 3: Signaling Pathway for Regioisomer Formation

G Factors Influencing Regioselectivity A Unsymmetrical 1,3-Dicarbonyl C Initial Nucleophilic Attack A->C B Substituted Hydrazine B->C D Attack at Carbonyl 1 C->D E Attack at Carbonyl 2 C->E F Regioisomer 1 D->F G Regioisomer 2 E->G H Steric Hindrance H->C I Electronic Effects I->C J Solvent J->C K pH K->C

Key factors that determine the outcome of regioisomeric product distribution.

References

Technical Support Center: Synthesis of 3-Aryl-Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aryl-pyrazole-5-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and practical solutions based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity - "I'm getting a mixture of 3-aryl and 5-aryl pyrazole isomers. How can I control the regioselectivity?"

This is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl precursors like β-ketoesters in the Knorr pyrazole synthesis.[1][2] The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can theoretically lead to two different regioisomers.[3]

Underlying Cause: The regiochemical outcome is a delicate balance of steric and electronic factors of both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, leading to two distinct hydrazone intermediates and, consequently, two regioisomeric pyrazoles.[1]

Troubleshooting & Solutions:

  • Solvent Choice is Critical: The solvent can have a profound effect on the isomer ratio.[1] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve regioselectivity.[3] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing the selectivity of the initial attack.[3]

  • pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.[1] Acid catalysis is often employed in the Knorr synthesis to facilitate both the initial condensation and the subsequent cyclization.[4][5] Experimenting with acidic catalysts like glacial acetic acid can help drive the reaction towards the desired isomer.[6]

  • Strategic Choice of Precursors:

    • Utilize Pre-formed Hydrazones: Instead of a one-pot reaction, consider pre-forming the hydrazone by reacting the hydrazine with the more reactive ketone of the β-ketoester. This intermediate can then be cyclized to favor the desired pyrazole isomer.[6]

    • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider alternative synthetic strategies. The Huisgen 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an appropriate alkyne dipolarophile offers a highly regioselective route to polysubstituted pyrazoles.[7][8][9]

Data Point: The reaction of N-methylhydrazine with 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione in ethanol yields a mixture of regioisomers, whereas the same reaction in TFE or HFIP can produce the 5-(2-furyl)pyrazole derivative almost exclusively.[3]

G cluster_reactants Reactants cluster_pathways Competing Pathways cluster_intermediates Intermediates cluster_products Products cluster_control Control Factors Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial Condensation Initial Condensation Unsymmetrical 1,3-Dicarbonyl->Initial Condensation Arylhydrazine Arylhydrazine Arylhydrazine->Initial Condensation Path A Attack at Carbonyl 1 (e.g., Ketone) Initial Condensation->Path A Favored by: - Steric accessibility - Electronic activation Path B Attack at Carbonyl 2 (e.g., Ester) Initial Condensation->Path B Less favored Hydrazone A Hydrazone A Path A->Hydrazone A Hydrazone B Hydrazone B Path B->Hydrazone B Regioisomer 1 Regioisomer 1 Hydrazone A->Regioisomer 1 Intramolecular Cyclization & Dehydration Regioisomer 2 Regioisomer 2 Hydrazone B->Regioisomer 2 Intramolecular Cyclization & Dehydration Regioisomer 1\n(e.g., 3-Aryl-5-Carboxylic Acid) Regioisomer 1 (e.g., 3-Aryl-5-Carboxylic Acid) Regioisomer 2\n(e.g., 5-Aryl-3-Carboxylic Acid) Regioisomer 2 (e.g., 5-Aryl-3-Carboxylic Acid) Solvent (e.g., TFE, HFIP) Solvent (e.g., TFE, HFIP) Solvent (e.g., TFE, HFIP)->Initial Condensation Enhances selectivity for Path A pH (e.g., Acidic) pH (e.g., Acidic) pH (e.g., Acidic)->Initial Condensation Catalyzes reaction

Issue 2: Incomplete Cyclization or Formation of Acyclic Intermediates - "My reaction stalls, and I'm isolating the hydrazone intermediate instead of the pyrazole."

The formation of a stable hydrazone intermediate is a key step, but its efficient cyclization is necessary to obtain the final pyrazole product.[1]

Underlying Cause: The intramolecular cyclization step can be slow or incomplete due to several factors:

  • Insufficient Activation: The carbonyl group that undergoes the second nucleophilic attack might not be sufficiently electrophilic.

  • Unfavorable Conformation: The hydrazone intermediate may not readily adopt the conformation required for cyclization.

  • Reaction Conditions: The temperature or catalyst concentration might be too low.

Troubleshooting & Solutions:

  • Increase Temperature: Heating the reaction mixture, often to reflux, can provide the necessary activation energy for the cyclization and dehydration steps.[6]

  • Acid Catalysis: As mentioned earlier, an acid catalyst not only promotes the initial condensation but is also crucial for the cyclization step by protonating the carbonyl oxygen, making the carbon more electrophilic.[4][5] Glacial acetic acid is a common choice.[6]

  • Extended Reaction Time: Some cyclizations are simply slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Microwave Irradiation: This technique can sometimes dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.

G cluster_solutions Solutions Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone_Intermediate Acyclic Hydrazone Intermediate Reactants->Hydrazone_Intermediate Condensation Desired_Product 3-Aryl-Pyrazole-5-Carboxylic Acid Hydrazone_Intermediate->Desired_Product Intramolecular Cyclization (Rate-Limiting Step) Stalled_Reaction Reaction Stalls Hydrazone_Intermediate->Stalled_Reaction Increase_Temp Increase Temperature Increase_Temp->Hydrazone_Intermediate Provides Activation Energy Acid_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Hydrazone_Intermediate Activates Carbonyl Extend_Time Extend Reaction Time Extend_Time->Hydrazone_Intermediate Allows for Slow Kinetics

Issue 3: Hydrolysis of the Ester Group - "I'm synthesizing a pyrazole-5-carboxylate ester, but I'm getting the carboxylic acid as a side product."

Unintentional hydrolysis of the ester group is a common side reaction, especially under certain reaction conditions.

Underlying Cause:

  • Basic Conditions: If the synthesis is performed under basic conditions (e.g., Claisen-Schmidt condensation), the ester group is susceptible to saponification.[10]

  • Acidic Conditions and Water: Prolonged heating under acidic conditions in the presence of water can also lead to ester hydrolysis.

Troubleshooting & Solutions:

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry, especially when using acid catalysis.

  • Control of Basicity: If a base is required, consider using non-nucleophilic organic bases like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) instead of hydroxide sources.[10]

  • Work-up Procedure: During the aqueous work-up, minimize the contact time with acidic or basic solutions. Neutralize the reaction mixture promptly and extract the product.

  • Protecting Groups: In complex syntheses, it might be necessary to use a more robust ester protecting group that is stable to the reaction conditions and can be selectively removed later.

Issue 4: Decarboxylation of the Product - "My final 3-aryl-pyrazole-5-carboxylic acid product is impure, and I suspect decarboxylation is occurring."

Pyrazole-5-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.

Underlying Cause: The pyrazole ring can facilitate the loss of carbon dioxide, particularly from the C5 position, upon heating. This is more pronounced in the presence of certain catalysts or under harsh thermal conditions.[11]

Troubleshooting & Solutions:

  • Temperature Control: Avoid excessive heating during the reaction, work-up, and purification steps. If the synthesis requires high temperatures, try to minimize the reaction time.

  • Purification Method: When purifying by crystallization, choose a solvent system that allows for crystallization at a lower temperature. For chromatography, avoid overheating the column.

  • pH during Work-up: The stability of the carboxylic acid can be pH-dependent. It's often more stable as its carboxylate salt. Consider extracting the product into a basic aqueous solution and then carefully re-acidifying to precipitate the pure acid.

  • Metal-Catalyzed Decarboxylation: Be aware that certain metals, like copper, can catalyze decarboxylation.[11][12] If your synthesis involves metal catalysts, this could be a potential side reaction pathway.

Parameter Condition Potential Side Reaction Mitigation Strategy
Temperature > 150 °CDecarboxylation[11]Use lowest effective temperature; minimize reaction time.
pH Strongly Basic (e.g., NaOH)Ester Hydrolysis (Saponification)[10]Use non-nucleophilic bases (e.g., DBU, TEA).[10]
pH Strongly Acidic with H₂OEster HydrolysisUse anhydrous conditions; minimize work-up time.
Catalyst Copper saltsDecarboxylation[12]Screen alternative catalysts if decarboxylation is significant.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Ethyl 1,3-Diaryl-1H-pyrazole-5-carboxylate using Fluorinated Alcohol Solvent

This protocol is adapted from methodologies that leverage fluorinated alcohols to achieve high regioselectivity.[3]

  • Reaction Setup: To a solution of the 1-aryl-1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (0.2 M), add the arylhydrazine (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, remove the TFE under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3-aryl-pyrazole-5-carboxylate ester.

References

Technical Support Center: Recrystallization Techniques for Purifying Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole derivatives by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?

A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity and substituents. Generally, an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Commonly used solvents and systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently employed.[1] Pyrazole itself can be crystallized from petroleum ether, cyclohexane, or water.[1][2]

  • Mixed Solvent Systems: This is a highly effective technique, especially when a single ideal solvent cannot be found.[1][3] A common approach is to dissolve the pyrazole derivative in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) where it is highly soluble, and then add a "bad" or "anti-solvent" (e.g., water) where it is poorly soluble, until turbidity (cloudiness) appears.[1][4][5] The solution is then allowed to cool slowly. Hexane/ethyl acetate and hexane/acetone are other useful combinations.[1]

Q2: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid at a temperature above its melting point.[1][6][7] This is a common issue, especially with impure compounds or when the solvent's boiling point is high.[6][7] Here are several strategies to address this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[1]

  • Lower Cooling Rate: Allow the solution to cool as slowly as possible. An insulated container or a cooling hot plate can promote gradual cooling and prevent rapid precipitation as an oil.[1][6]

  • Change the Solvent System: Experiment with a different solvent or a different mixed-solvent combination. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization and provide a template for crystal growth.[1]

Q3: The recrystallization yield of my pyrazole derivative is very low. How can I improve it?

A3: Low yield is a frequent problem that can be attributed to several factors.[1] Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing the yield.[1]

  • Ensure Thorough Cooling: Cool the solution to a sufficiently low temperature, for instance, in an ice bath, to maximize the precipitation of the product.[1] This should be done only after the solution has been allowed to cool slowly to room temperature to ensure the formation of pure crystals.

  • Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole compound completely when hot but have very low solubility for it when cold. The greater the difference in solubility at high and low temperatures, the higher the potential recovery.[1]

  • Reduce Transfers: Minimize the number of times you transfer the solution between flasks to avoid material loss on the glass surfaces.

Q4: How can I remove colored impurities during the recrystallization of my pyrazole?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal has a high surface area and adsorbs the colored impurities.[1] However, use it sparingly, as activated charcoal can also adsorb some of your desired product, potentially lowering the final yield.[1]

Q5: Can I use recrystallization to separate regioisomers of a pyrazole derivative?

A5: Yes, a technique called fractional recrystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a specific solvent system.[1] This process involves multiple, sequential recrystallization steps to progressively enrich one isomer over the other.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).[6] 2. The solution is supersaturated but requires a nucleation site to begin crystallization.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1] 2. Add a seed crystal of the pure compound. 3. Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1]
Crystallization happens too quickly, trapping impurities. 1. The solution is too concentrated. 2. The cooling process is too rapid.1. Add a small amount of additional hot solvent to the solution.[1] 2. Ensure the solution cools slowly at room temperature before placing it in an ice bath. Using an insulated container can help.[1]
The resulting crystals are impure. 1. Impurities co-crystallized with the product. 2. Impurities were trapped in the crystal lattice due to rapid cooling. 3. The crystals were not washed properly after filtration.1. Ensure the solution was filtered while hot to remove any insoluble impurities. 2. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1] 3. Perform a second recrystallization if purity is still insufficient.[1]
The compound precipitates as an oil ("oiling out"). 1. The boiling point of the solvent is higher than the melting point of the compound.[6] 2. The compound is significantly impure, causing a large melting point depression.[6]1. Re-heat the solution, add more solvent to decrease the saturation temperature, and cool slowly.[1][7] 2. Try a different solvent with a lower boiling point.[1] 3. Use a mixed-solvent system.

Data Presentation

Table 1: Common Solvents for Pyrazole Derivative Recrystallization

SolventTypePolarityComments
EthanolProticHighA very common and effective solvent for many pyrazole derivatives.[1][4]
MethanolProticHighSimilar to ethanol, good for more polar pyrazoles.[1][4]
WaterProticVery HighCan be used for pyrazoles with sufficient polarity or as an anti-solvent in mixed systems.[1][2]
Ethyl AcetateAproticMediumA versatile solvent, often used in combination with hexane.[1][4]
AcetoneAproticMediumGood for many derivatives; can be paired with hexane.[1][8]
CyclohexaneNon-polarLowSuitable for less polar pyrazole derivatives.[1][2]
Hexane / Petroleum EtherNon-polarVery LowOften used as the "bad" solvent or anti-solvent in mixed-solvent systems.[1][4]
Ethanol / WaterMixedHighA widely used mixed-solvent system for polar pyrazole derivatives.[1][4]

Table 2: Solubility of 1H-Pyrazole in Various Solvents

This data can serve as a starting point for solvent selection for substituted pyrazoles.

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000mL)
Benzene46.516.8 (moles/1000mL)
Data sourced from ChemicalBook.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the standard method when a single solvent with a significant positive temperature coefficient for the solubility of the pyrazole compound is identified.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip or stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just completely dissolves at the boiling point of the solvent.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1] This step prevents premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for at least 20-30 minutes.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is ideal when no single solvent is suitable for recrystallization. It uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

  • Dissolution: Dissolve the crude pyrazole compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid).[5] This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[5]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[1]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing the crystals.

Mandatory Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Start: Crude Pyrazole Derivative B Select Solvent(s) A->B C Add Minimum Hot Solvent B->C D Compound Dissolves Completely C->D E Insoluble Impurities Present? D->E F Hot Filtration E->F Yes G Clear Hot Solution E->G No F->G H Slow Cooling to RT G->H I Cool in Ice Bath H->I J Crystal Formation I->J K Vacuum Filtration J->K L Wash with Cold Solvent K->L M Dry Crystals L->M N End: Pure Pyrazole Derivative M->N

Caption: General workflow for the recrystallization of pyrazole derivatives.

Troubleshooting_Tree Start Problem During Cooling Q1 What is the issue? Start->Q1 A1 No Crystals Form Q1->A1 No Precipitation A2 Liquid 'Oil' Forms Q1->A2 Oiling Out A3 Yield is Very Low Q1->A3 Poor Recovery S1a Solution: 1. Boil off some solvent. 2. Scratch flask inner wall. 3. Add a seed crystal. A1->S1a S2a Solution: 1. Reheat, add more solvent. 2. Cool much slower. 3. Change solvent system. A2->S2a S3a Solution: 1. Use minimum hot solvent. 2. Ensure thorough cooling (ice bath). 3. Check solvent choice. A3->S3a

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: HPLC Purification of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the High-Performance Liquid Chromatography (HPLC) purification of fluorinated pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is most effective for purifying fluorinated pyrazoles?

A1: While standard C8 and C18 columns can be used, fluorinated stationary phases often provide alternative and enhanced selectivity for fluorinated compounds.[1][2] Pentafluorophenyl (PFP) and perfluoroalkyl phases can offer different elution orders and improved separation for difficult-to-separate compounds, including structural isomers.[1][3][4] For separating mixtures of both fluorinated and non-fluorinated analytes, a highly fluorinated decyl (HFD) phase may be useful due to its increased retention of fluorinated components.[1][2] For chiral separations, polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives, are highly effective.[5][6][7]

Q2: What are the recommended mobile phases and additives for this type of purification?

A2: The most common mobile phases are gradients of acetonitrile (MeCN) or methanol (MeOH) with water.[8][9] To control peak shape and retention of ionizable pyrazoles, a pH modifier or buffer is critical.[10]

  • For MS-compatibility: 0.1% formic acid is a standard choice for operating at a low pH.[8][10][11] Ammonium formate or ammonium acetate are also widely used.[12]

  • For UV detection only: 0.1% phosphoric acid can provide good buffering at low pH.[8][11] Trifluoroacetic acid (TFA) is also used, but it can act as a strong ion-pairing agent and may suppress the signal in mass spectrometry.[10][13]

  • To improve peak shape for basic compounds: If peak tailing is an issue, adding a small amount of an amine modifier like triethylamine (TEA) (e.g., 25 mM) to the mobile phase can block interactions with residual silanol groups on the column packing.[14][15]

Q3: How can I separate enantiomers of a chiral fluorinated pyrazole?

A3: Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., CHIRALPAK® series) are very effective for phenylpyrazole pesticides and related structures.[5][6] The separation can be performed in different modes:

  • Normal Phase: Using eluents like n-hexane with an alcohol modifier such as 2-propanol or ethanol often provides excellent separation.[5]

  • Polar Organic Mode: Using pure methanol or ethanol can lead to shorter run times and sharp peaks.[6][7] Method development involves optimizing the mobile phase composition and column temperature; lower temperatures often improve resolution but increase analysis time.[5]

Troubleshooting Guide

Problem: My chromatographic peaks are tailing.

This is the most common peak shape distortion in HPLC and often indicates a secondary retention mechanism is occurring.[14][16] For pyrazoles, which often contain basic nitrogen atoms, this is typically due to interactions with acidic residual silanol groups on the silica surface of the column packing.[15][16][17]

Potential Cause Solution Citation
Secondary Silanol Interactions Operate at a lower mobile phase pH (e.g., pH < 3) to protonate the basic analyte and suppress silanol ionization.[16][17]
Add a tail-suppressing agent like triethylamine (TEA) to the mobile phase to compete for active silanol sites.[14][15]
Use a modern, high-purity, end-capped column or a column with a polar-embedded phase to shield silanol groups.[16][17]
Column Overload Reduce the sample concentration or injection volume.[15]
Column Contamination/Damage Flush the column with a strong solvent. If the problem persists and is confirmed to be the column (e.g., by testing on a new column), a void may have formed at the inlet, requiring column replacement.[16][18]
Extra-Column Effects Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[15][17]

G cluster_start Troubleshooting: Peak Tailing cluster_solutions Potential Solutions cluster_checks Verification start Peak Tailing Observed (Asymmetry > 1.2) reduce_load Reduce Sample Load (Lower concentration/volume) start->reduce_load First, rule out overload ph_adjust Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph Is peak shape improved? ph_adjust->check_ph check_overload Is peak shape better at lower load? reduce_load->check_overload new_column Use End-Capped or Fluorinated Phase Column check_column Does new column solve the issue? new_column->check_column add_amine Add Amine Modifier (e.g., Triethylamine) add_amine->new_column If tailing persists or modifier is undesirable check_overload->ph_adjust No end_node Peak Shape Optimized check_overload->end_node Yes check_ph->add_amine No / Insufficient Improvement check_ph->end_node Yes check_column->end_node Yes end_node_fail Consult Instrument/Column Manufacturer Support check_column->end_node_fail No

Problem: My resolution between two fluorinated pyrazole isomers is poor.

A: Poor resolution indicates insufficient selectivity (α) or efficiency (N) in the separation.

Potential Cause Solution Citation
Sub-optimal Stationary Phase Switch to a column with different selectivity. A Pentafluorophenyl (PFP) phase offers π-π, dipole-dipole, and charge transfer interactions that can be highly effective for separating positional isomers.[1][4]
Incorrect Mobile Phase Alter the organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa). The change in solvent can alter selectivity.[17][19]
Optimize the gradient. A shallower gradient can improve the separation of closely eluting peaks.[20]
Temperature Effects Adjust the column temperature. Sometimes decreasing temperature can enhance selectivity between isomers, although this may increase run time.[5][21] Conversely, increasing temperature can sometimes improve efficiency and peak shape.[22]

Problem: I am seeing high or fluctuating backpressure.

A: Pressure abnormalities can signal a blockage, a leak, or an issue with the mobile phase.[18][23]

Potential Cause Solution Citation
Column or Frit Blockage Filter all samples and mobile phases to remove particulates. If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer).[18][23]
Buffer Precipitation Ensure the buffer is fully soluble in the mobile phase, especially at high organic concentrations. Flush the system with a high-aqueous wash (e.g., 95% water) to dissolve precipitated salts.[18]
Leak in the System Inspect all fittings for signs of leakage. Overtightened metal fittings or worn plastic fittings can be common sources.[18]
High Mobile Phase Viscosity High concentrations of methanol in water can have high viscosity. Ensure the pressure is within the column's operating limits.[18]

Experimental Protocols

Protocol 1: General Reversed-Phase (RP-HPLC) Method for Fluorinated Pyrazoles

This protocol provides a starting point for method development.

  • Column Selection:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • If separation is inadequate, switch to a PFP or other fluorinated phase column.[1][4]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Degas both solvents thoroughly before use.[23]

  • Sample Preparation:

    • Dissolve the fluorinated pyrazole sample in the initial mobile phase composition (e.g., 90:10 Solvent A:B) or a compatible solvent to avoid peak distortion.[15]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm or the compound's λmax).

    • Gradient Program (Scouting Run):

      • 0-2 min: 10% B

      • 2-22 min: 10% to 90% B

      • 22-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (Re-equilibration)

  • Optimization:

    • Based on the scouting run, adjust the gradient slope, starting/ending percentages, and time to optimize the resolution of the target peak from impurities.[19][20]

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution & Optimization cluster_final Phase 3: Finalization node_analyte Define Analyte (Fluorinated Pyrazole) node_column Select Column (Start with C18 or PFP) node_analyte->node_column node_mobile Select Mobile Phase (ACN/Water + 0.1% FA) node_column->node_mobile node_sample Prepare & Filter Sample node_mobile->node_sample node_scout Perform Scouting Gradient (e.g., 10-90% B in 20 min) node_sample->node_scout node_eval Evaluate Chromatogram: - Retention - Resolution - Peak Shape node_scout->node_eval node_optimize Optimize Gradient, Flow, Temperature, or Column node_eval->node_optimize Sub-optimal? node_final Final Method Achieved node_eval->node_final Acceptable? node_optimize->node_scout Re-run node_validate Proceed to Validation/ Purification node_final->node_validate

Protocol 2: Chiral HPLC Method for Fluorinated Pyrazole Enantiomers

This protocol is a starting point for separating enantiomers.

  • Column Selection:

    • Select a polysaccharide-based chiral column, such as CHIRALPAK® IB or a similar cellulose/amylose-based phase.[5][6]

  • Mobile Phase Preparation (Normal Phase):

    • Solvent A: HPLC-grade n-Hexane.

    • Solvent B: HPLC-grade 2-Propanol (IPA) or Ethanol.

    • Prepare an isocratic mixture. Start with 90:10 (A:B) and adjust the ratio of Solvent B to optimize resolution and retention time. Decreasing the percentage of the alcohol modifier generally increases retention and resolution.[5]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter through a 0.45 µm PTFE syringe filter suitable for organic solvents.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 5-10 µL.

    • Column Temperature: 25 °C. Note: Temperature can significantly impact chiral separations; test a range from 15 °C to 35 °C.[5]

    • Detection: UV detector at an appropriate wavelength.

    • Elution: Isocratic.

  • Optimization:

    • Adjust the percentage of the alcohol modifier.

    • Try a different alcohol (e.g., ethanol instead of IPA).

    • Optimize the column temperature to maximize the resolution factor (Rs).[5]

    • If normal phase is unsuccessful, explore a polar organic mode using 100% methanol or ethanol as the mobile phase.[6][7]

References

Technical Support Center: Addressing Poor Solubility of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of pyrazole-based inhibitors.

Troubleshooting Guide

Issue: My pyrazole-based inhibitor is precipitating out of solution during my in vitro assay.

Precipitation of your compound can lead to inaccurate and unreliable assay results. Follow this step-by-step guide to troubleshoot and resolve this common issue.

Step 1: Initial Assessment & Basic Checks

  • Question: Have you visually confirmed precipitation?

    • Action: Inspect your solution for any visible particulates, cloudiness, or crystals. Centrifuge a small aliquot to see if a pellet forms.

  • Question: What is the final concentration of your compound and the solvent (e.g., DMSO) in the assay?

    • Action: Ensure the final concentration of organic solvents like DMSO is kept to a minimum, typically below 0.5%, as some cell lines can tolerate up to 1%. Always include a vehicle control with the same final solvent concentration in your experiments.[1]

Step 2: Optimizing the Dilution Protocol

Abrupt changes in solvent composition are a frequent cause of precipitation.

  • Question: Are you performing a serial dilution?

    • Action: Avoid single, large dilutions of your stock solution directly into the aqueous assay buffer. Instead, perform a stepwise, serial dilution to gradually decrease the solvent concentration.[1]

Step 3: Modifying the Assay Buffer

If optimizing the dilution is insufficient, consider modifying the composition of your assay buffer.

  • Question: Can you add a co-solvent to your buffer? (Primarily for cell-free assays)

    • Action: The addition of a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.[1]

  • Question: Is the pH of your buffer optimal for your compound?

    • Action: The solubility of ionizable compounds is often pH-dependent. If your pyrazole derivative has acidic or basic functional groups, adjusting the pH of the assay buffer may enhance its solubility.[1]

Step 4: Advanced Formulation Strategies (for challenging compounds)

For compounds that remain insoluble, more advanced formulation techniques may be necessary.

  • Question: Have you considered using solubility enhancers?

    • Action:

      • Cyclodextrins: These can encapsulate your hydrophobic compound, increasing its aqueous solubility.[1][2]

      • Surfactants: Surfactants form micelles that can solubilize your inhibitor. This is more suitable for cell-free assays as surfactants can be toxic to cells.[1]

      • Solid Dispersions: Dispersing the compound within a polymer matrix can improve its dissolution rate and solubility.[1][3]

Below is a workflow diagram to guide you through the troubleshooting process.

G cluster_0 Troubleshooting Workflow for Inhibitor Precipitation start Precipitation Observed check_concentration Check Final Solvent Concentration (<0.5% DMSO?) start->check_concentration check_concentration->start No, adjust concentration optimize_dilution Optimize Dilution Protocol (Use Serial Dilution) check_concentration->optimize_dilution Yes modify_buffer Modify Assay Buffer optimize_dilution->modify_buffer add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) modify_buffer->add_cosolvent adjust_ph Adjust Buffer pH add_cosolvent->adjust_ph If precipitation persists resolved Issue Resolved add_cosolvent->resolved Soluble advanced_formulation Consider Advanced Formulation Strategies adjust_ph->advanced_formulation If precipitation persists adjust_ph->resolved Soluble cyclodextrins Use Cyclodextrins advanced_formulation->cyclodextrins surfactants Use Surfactants (Cell-free assays) advanced_formulation->surfactants solid_dispersion Create Solid Dispersion advanced_formulation->solid_dispersion cyclodextrins->resolved surfactants->resolved solid_dispersion->resolved

Caption: A step-by-step workflow for troubleshooting pyrazole inhibitor precipitation in assays.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole-based inhibitors have poor solubility?

Poor aqueous solubility in pyrazole-based inhibitors often stems from their molecular structure. Key contributing factors include:

  • Molecular Planarity and Rigidity: The flat, rigid structure of the pyrazole ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. A high melting point can be an indicator of strong crystal packing, which in turn correlates with lower solubility.[4]

  • Lipophilicity: While the pyrazole ring itself is less lipophilic than a benzene ring, extensive substitutions on the scaffold, often required for target potency, can significantly increase the overall lipophilicity of the molecule, reducing its affinity for aqueous media.[5]

  • Intramolecular Hydrogen Bonding: The presence of certain functional groups can lead to intramolecular hydrogen bonds, which can limit the molecule's interaction with water.[4]

Q2: What are the common formulation strategies to improve the solubility of pyrazole-based inhibitors for in vivo studies?

For in vivo studies, it is crucial to develop a formulation that is both effective at solubilizing the compound and safe for administration. Common strategies include:

  • Co-solvent Systems: A mixture of solvents is often used to dissolve the compound. A common formulation for oral or intraperitoneal administration consists of DMSO, PEG400, and Tween-80 in an aqueous vehicle like saline.[6]

  • Cyclodextrin Formulations: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility for intravenous administration.[6]

  • Lipid-Based Formulations: These systems, which can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), can solubilize lipophilic compounds and enhance their absorption.[2][3]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly improve the dissolution rate.[7]

The choice of formulation depends on the physicochemical properties of the specific pyrazole derivative, the intended route of administration, and the required dose.

G cluster_1 Common In Vivo Formulation Strategies compound Poorly Soluble Pyrazole Inhibitor formulation Formulation Strategy compound->formulation cosolvent Co-solvent System (e.g., DMSO/PEG/Tween) formulation->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) formulation->cyclodextrin lipid Lipid-Based System (e.g., SEDDS) formulation->lipid nano Nanosuspension formulation->nano administration Improved Solubility for In Vivo Administration cosolvent->administration cyclodextrin->administration lipid->administration nano->administration

Caption: Key formulation strategies to enhance the solubility of pyrazole inhibitors for in vivo studies.

Q3: How can I experimentally measure the aqueous solubility of my pyrazole compound?

The most common and traditional method for determining equilibrium solubility is the shake-flask method .[8] The reliability of this method depends on several factors:

  • Purity of the compound and the solvent.

  • Adequate time to reach equilibrium (typically 24 hours or longer).

  • Proper control of temperature.

  • A reliable method for separating the saturated solution from the excess solid.

  • An accurate and reproducible analytical method to quantify the dissolved compound.[8]

Q4: Can modifying the chemical structure of my pyrazole inhibitor improve its solubility?

Yes, medicinal chemistry strategies can be employed during lead optimization to improve solubility without sacrificing potency.[4] Approaches include:

  • Disrupting Planarity: Introducing non-planar groups or increasing the rotational degrees of freedom in the molecule can disrupt crystal packing and improve solubility.[4] For example, reducing an amide linker to a more flexible amine can increase rotational freedom.[4]

  • Introducing Polar Groups: Adding polar functional groups (e.g., hydroxyl, amino) can increase the hydrophilicity of the molecule.

  • Bioisosteric Replacement: Pyrazole rings are sometimes used as bioisosteres for other aromatic rings to improve physicochemical properties like water solubility.[5][9]

Data & Protocols

Table 1: Solubility of Example Pyrazole-Based Drugs
CompoundSolventSolubility (mg/mL)Temperature (°C)
CelecoxibWater~0.00525
CelecoxibEthanol~25Room Temp

Data sourced from BenchChem Application Notes.[6]

Table 2: Example Formulations for In Vivo Studies of Pyrazole Compounds
Formulation ComponentPurposeTypical Concentration RangeRoute of Administration
DMSOPrimary organic solvent5-10%Oral, IP, IV
PEG400Co-solvent30-40%Oral, IP
Tween-80Surfactant/Emulsifier5-10%Oral, IP
HP-β-CDComplexing agent10-40% (w/v)IV
Saline / D5WAqueous vehicleq.s. to final volumeOral, IP, IV

This table summarizes common excipients and their typical concentration ranges for formulating pyrazole compounds.[6]

Experimental Protocol: Preparation of a Co-solvent Formulation for Oral Administration

This protocol provides a general method for preparing a pyrazole compound in a common co-solvent vehicle.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Warming bath or sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume for your study.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pyrazole compound. A final DMSO concentration in the formulation of 5-10% is typical. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 (e.g., to a final concentration of 40%) and then Tween-80 (e.g., to a final concentration of 5%) to the solution. Vortex thoroughly after each addition to ensure homogeneity.[6]

  • Final Dilution: Add sterile saline to reach the final desired volume. Vortex again until a clear and homogenous solution is obtained.[6]

  • Quality Control: Visually inspect the final solution for any particulates or precipitation before administration. The solution should be clear.

Experimental Protocol: Shake-Flask Method for Solubility Measurement

This protocol outlines the steps for determining the equilibrium aqueous solubility of a pyrazole inhibitor.

Materials:

  • Pyrazole compound (solid)

  • Purified water or buffer of choice

  • Glass vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated balance and volumetric flasks

Procedure:

  • Add an excess amount of the solid pyrazole compound to a glass vial. "Excess" means that there should be undissolved solid remaining at the end of the experiment.

  • Add a known volume of the aqueous medium (e.g., purified water, PBS pH 7.4) to the vial.

  • Seal the vial and place it in a shaker/incubator at a constant temperature.

  • Shake the vial for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]

  • After the incubation period, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved pyrazole compound in the filtrate using a validated analytical method (e.g., HPLC).

  • The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

References

Technical Support Center: Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Below you will find frequently asked questions and a troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key starting materials?

The most prevalent method for synthesizing pyrazole carboxylic acids is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] For this compound, this typically involves the reaction of a derivative of 2-(2-fluorophenyl)-2,4-dioxobutanoic acid (a β-keto acid or ester) with hydrazine hydrate.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns during scale-up revolve around the use of hydrazine hydrate and the management of reaction exotherms. Hydrazine is a high-energy, toxic compound that can undergo explosive decomposition at elevated temperatures or in the presence of certain metals.[3] The condensation reaction with the dicarbonyl compound is often highly exothermic, posing a risk of thermal runaway if not properly controlled in a large reactor.[3]

Q3: How does scale-up typically affect the yield and purity of the final product?

Transitioning from a lab scale to a larger scale can often lead to a decrease in yield and purity if not managed carefully.[4] Common reasons for this include inefficient heat transfer in larger reactors, poor mixing leading to localized concentration gradients, and challenges in achieving the same level of purification on a larger scale.[4]

Q4: What are the expected major impurities in the synthesis of this compound?

Common impurities may include unreacted starting materials, byproducts from side reactions, and regioisomers. The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles, where the hydrazine can react at different carbonyl sites of the 1,3-dicarbonyl precursor.[1][2][3]

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield

Q: We are experiencing a significant drop in yield upon scaling up the reaction from gram to kilogram scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common problem and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[4] This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[4]

    • Solution: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to manage heat evolution.[4]

  • Poor Mixing: Inadequate agitation in large reactors can result in a non-homogeneous reaction mixture, leading to localized concentration gradients and reduced reaction rates.[4]

    • Solution: Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure thorough mixing without causing excessive shear that could degrade the product.

  • Incomplete Reaction: Reaction times that are sufficient on a small scale may not be long enough for larger volumes.

    • Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the actual endpoint, rather than relying on the time from the lab-scale experiment.[4]

Issue 2: Formation of Impurities and Regioisomers

Q: Our scaled-up batch shows a significant amount of an isomeric impurity. How can we improve the regioselectivity?

A: The formation of undesired isomers is often influenced by reaction conditions.[4]

  • Control of Reaction Conditions: Precise control over temperature, reaction time, and stoichiometry can favor the formation of the desired product.[3] Lowering the reaction temperature may improve selectivity.[3]

  • Solvent and Catalyst Screening: The choice of solvent can influence the reaction pathway. Screening different solvents and catalysts may be necessary to optimize the regioselectivity.[3]

  • Alternative Synthetic Routes: If regioselectivity remains a major issue, exploring alternative synthetic pathways that offer better regiochemical control might be necessary.[3]

Issue 3: Difficulties in Product Isolation and Purification

Q: We are struggling to purify the crude product at a large scale. The product and impurities have similar physical properties. What are our options?

A: Purification is a major hurdle in large-scale synthesis.

  • Impurity Profiling: First, it is essential to identify the major impurities. Understanding their structure and properties will guide the selection of an appropriate purification method.

  • Alternative Purification Techniques:

    • Slurry Washes: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be a highly effective and scalable purification method.[4]

    • Recrystallization with Different Solvents: A systematic screening of crystallization solvents is recommended. The choice of solvent is crucial for obtaining a high-purity product.[3][4]

Data Presentation

Table 1: Typical Reaction Parameters for Pyrazole Synthesis

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Potential Impact of Scale-Up
Temperature Easily controlled with heating mantles/ice bathsRequires jacketed reactors for efficient heat transferPoor control can lead to side reactions and impurities.[4]
Addition Rate Rapid addition often possibleSlow, controlled addition is criticalFast addition can cause dangerous exotherms.[3]
Mixing Speed Magnetic stirring is usually sufficientMechanical stirring with optimized impeller is neededInadequate mixing leads to non-homogeneity and lower yield.[4]
Reaction Time Typically shorterOften longer due to mass transfer limitationsMust be determined by in-process monitoring.[4]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time or temperature; ensure efficient mixing.[3]
Product degradationLower reaction and purification temperatures; use an inert atmosphere.[3]
Poor Regioselectivity Unfavorable reaction conditionsScreen different solvents and catalysts; lower the reaction temperature.[3]
Exothermic Runaway Poor heat dissipationReduce the rate of addition; increase solvent volume; ensure adequate cooling.[3]
Purification Difficulty Similar properties of product and impuritiesOptimize recrystallization solvents; consider slurry washes.[4]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on common methods for pyrazole synthesis.[1][2] Optimization for a specific scale is necessary.

  • Preparation of the β-keto ester: Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is prepared via a Claisen condensation between ethyl oxalate and 2'-fluoroacetophenone.

  • Cyclocondensation:

    • To a solution of ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate in ethanol, add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-10 °C) to manage the exotherm.

    • After the addition is complete, the reaction mixture is heated to reflux and monitored by TLC or HPLC until the starting material is consumed.

  • Hydrolysis and Work-up:

    • The resulting pyrazole ester is then hydrolyzed to the carboxylic acid using an aqueous solution of sodium hydroxide.

    • After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude this compound.

  • Purification:

    • The crude product is collected by filtration and washed with water.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway A 2'-fluoroacetophenone C Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate A->C Claisen Condensation B Diethyl oxalate B->C E Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate C->E Cyclocondensation D Hydrazine Hydrate D->E G This compound E->G Hydrolysis F NaOH (aq) F->G

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Scale-up Synthesis Issue LowYield Low Yield? Start->LowYield Impurity Impurity Issues? LowYield->Impurity No CheckMixing Optimize Mixing & Reaction Time LowYield->CheckMixing Yes Exotherm Exotherm Control? Impurity->Exotherm No ScreenConditions Screen Solvents/Catalysts Impurity->ScreenConditions Yes ControlAddition Slow Reagent Addition Exotherm->ControlAddition Yes CheckTemp Improve Temperature Control CheckMixing->CheckTemp OptimizePurification Optimize Purification Method ScreenConditions->OptimizePurification IncreaseDilution Increase Solvent Volume ControlAddition->IncreaseDilution

Caption: Troubleshooting workflow for scale-up synthesis issues.

Side_Reactions Start Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate + Hydrazine DesiredProduct Desired Regioisomer (3-Aryl-5-carboxy) Start->DesiredProduct Desired Pathway SideProduct Undesired Regioisomer (5-Aryl-3-carboxy) Start->SideProduct Side Reaction IncompleteReaction Unreacted Starting Materials Start->IncompleteReaction Incomplete Conversion

Caption: Potential side reactions and byproducts in the synthesis.

References

Technical Support Center: Purifying Cyclocondensation Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing impurities from cyclocondensation reactions. Find answers to frequently asked questions and follow detailed troubleshooting protocols to enhance the purity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in cyclocondensation reactions?

Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your product mixture.

  • Reaction By-products: Side reactions, such as self-condensation of one of the reactants or alternative cyclization pathways, can generate undesired molecules.[1]

  • Reagents and Catalysts: Excess reagents, catalysts (e.g., acids, bases, or metals like palladium), and their decomposition products can contaminate the final product.[2]

  • Solvent Residues: Residual solvents used in the reaction or work-up can be present in the isolated product.

  • Degradation Products: The desired product may degrade under the reaction or purification conditions, leading to impurities.

Q2: How do reaction conditions influence the formation of impurities?

Reaction conditions play a critical role in the impurity profile. Factors such as temperature, reaction time, solvent, and catalyst concentration can significantly affect the outcome.[3][4][5] For example, excessively high temperatures or prolonged reaction times can lead to the formation of thermal degradation products or favor slower side reactions. The choice of solvent can influence the solubility of intermediates and favor one reaction pathway over another.[4]

Q3: What is the first step I should take to purify my crude product?

A liquid-liquid extraction is often the initial and one of the most crucial purification steps.[6][7][8] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][8] It is highly effective for removing water-soluble impurities like inorganic salts, as well as acidic or basic by-products, by washing the organic layer with an appropriate aqueous solution (e.g., dilute acid, base, or brine).[9]

Q4: My product is a solid. Which purification technique is most suitable?

For solid products, recrystallization is the most powerful and widely used purification method.[10][11] The principle is based on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[12] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[10][13]

Q5: When should I use column chromatography?

Column chromatography is a versatile purification technique used when simpler methods like extraction or recrystallization are ineffective, especially for:

  • Purifying non-crystalline solids (oils or waxes).[14]

  • Separating mixtures of compounds with similar polarities.

  • Isolating products from complex reaction mixtures containing multiple by-products.[15]

  • Purifying small quantities of material (less than a gram).[14]

This technique separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel or alumina) while being carried through by a liquid mobile phase.[16][17]

Troubleshooting Guide

Issue 1: Low Yield After Recrystallization
Potential Cause Solution
Incorrect Solvent Choice The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[18] Perform small-scale solubility tests to find the optimal solvent or solvent mixture.[13]
Using Too Much Solvent Using an excessive amount of solvent to dissolve the crude product will result in a lower, less saturated solution, leading to poor recovery upon cooling. Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[11][13]
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]
Premature Crystallization If crystallization occurs too early (e.g., during a hot filtration step), it can lead to significant product loss.[19] Add a small amount of extra hot solvent before filtration and use pre-heated glassware to prevent this.[19]
Issue 2: Product "Oiling Out" During Recrystallization

"Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of forming crystals.

Potential Cause Solution
High Impurity Level A high concentration of impurities can depress the melting point of the product, causing it to melt before it crystallizes. Try removing soluble impurities with an initial purification step like liquid-liquid extraction or a charcoal treatment.[20]
Solution is Supersaturated The product may be coming out of solution at a temperature above its melting point. Re-heat the mixture, add a small amount of additional solvent to reduce the saturation, and allow it to cool more slowly.[20]
Inappropriate Solvent The solvent's boiling point may be higher than the product's melting point. Choose a solvent with a lower boiling point.
Issue 3: Impurities Co-elute with Product in Column Chromatography
Potential Cause Solution
Inappropriate Mobile Phase The solvent system (eluent) may be too polar, causing all components to move too quickly through the column without adequate separation.[17] Develop a better solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.2-0.3 for your desired compound.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or load less material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight.[16]
Poor Column Packing Channels or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly without any air bubbles or gaps.[21]

Purification Protocols & Workflows

Below is a general workflow for the purification of a cyclocondensation product. The specific steps will depend on the physical state of the product and the nature of the impurities.

G cluster_start Start cluster_extraction Initial Cleanup cluster_decision Product State cluster_solid Solid Purification cluster_oil Oil/Liquid Purification cluster_end Finish start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Aqueous Wash) start->extraction dry Dry Organic Layer (e.g., MgSO4, Na2SO4) extraction->dry evaporate Evaporate Solvent dry->evaporate is_solid Is the product a solid? evaporate->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No filter_dry Filter and Dry Crystals recrystallize->filter_dry end Pure Product filter_dry->end combine_fractions Combine Pure Fractions & Evaporate chromatography->combine_fractions combine_fractions->end

Caption: General workflow for purification of cyclocondensation products.

Experimental Protocol 1: General Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities from an organic reaction mixture.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.[7]

  • Dilute: Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble. The chosen solvent should be immiscible with water.

  • Wash: Add an equal volume of an aqueous solution (e.g., water, dilute HCl, saturated NaHCO₃, or brine) to the separatory funnel.

  • Mix: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separate: Place the funnel back on a ring stand and allow the layers to fully separate.[8]

  • Drain: Remove the stopper and drain the lower layer. The layer to be drained depends on the relative densities of the organic and aqueous phases.

  • Repeat: Repeat the washing step (Steps 3-6) as necessary. A typical wash sequence might be: 1x dilute acid, 1x dilute base, 1x water, and 1x brine.

  • Dry: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude, washed product.

Experimental Protocol 2: Standard Recrystallization

This protocol outlines the steps for purifying a solid organic compound.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a few drops of a potential solvent and observe solubility at room temperature. If insoluble, heat the test tube. A good solvent will dissolve the solid when hot but show low solubility when cold.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and stirring) until all the solid dissolves.[12] Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use fluted filter paper and a pre-heated funnel to prevent premature crystallization.[19]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, the crystals can be placed in a desiccator.

Troubleshooting Logic Diagram

This diagram provides a decision-making pathway for addressing common purification challenges.

G start Purification Challenge q1 Is the yield low? start->q1 q2 Is the product still impure? start->q2 q1->q2 No a1_recryst Recrystallization Issue: - Too much solvent used? - Cooled too quickly? - Wrong solvent? q1->a1_recryst Yes a1_reaction Reaction Issue: - Incomplete conversion? - Side reactions dominant? q1->a1_reaction a2_solid Solid Product: - Re-crystallize with a different solvent. - Perform charcoal treatment. - Consider chromatography. q2->a2_solid Yes (Solid) a2_oil Oil/Liquid Product: - Optimize chromatography. (TLC for new eluent) - Check for column overload. q2->a2_oil Yes (Oil) end_yield Optimize Reaction or Recrystallization Protocol a1_recryst->end_yield a1_reaction->end_yield end_purity Refine Purification Method a2_solid->end_purity a2_oil->end_purity

Caption: Decision tree for troubleshooting purification problems.

References

Validation & Comparative

A Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibition: Celecoxib vs. a Representative Pyrazole Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct comparative experimental data for "3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid" is not publicly available. Therefore, this guide provides a comparative analysis between the well-established COX-2 inhibitor, Celecoxib, and a representative pyrazole analog with published biological activity to illustrate the evaluation process and highlight key comparative metrics relevant to researchers in the field of anti-inflammatory drug discovery.

Introduction

The selective inhibition of cyclooxygenase-2 (COX-2) is a cornerstone in the management of inflammation and pain, offering a therapeutic advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. Celecoxib, a diaryl-substituted pyrazole, is a widely prescribed COX-2 inhibitor. The pyrazole scaffold is a common motif in the design of novel COX-2 inhibitors. This guide provides a comparative overview of the biological activity of Celecoxib against a representative pyrazole-based compound, highlighting key differences in their inhibitory profiles based on available experimental data.

Comparative Biological Activity

The primary mechanism of action for both Celecoxib and other pyrazole-based inhibitors is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3] The in vitro efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile with a lower risk of gastrointestinal complications.[3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 150.04375[4]
Representative Pyrazole Analog (Compound 5u) 130.161.7972.73[3]

Note: The data for the "Representative Pyrazole Analog (Compound 5u)" is sourced from a study on hybrid pyrazole analogues.[3] This compound was selected for its structural relevance and the availability of comprehensive inhibitory data.

Mechanism of Action: The COX-2 Signaling Pathway

Both Celecoxib and the representative pyrazole analog exert their anti-inflammatory effects by interrupting the arachidonic acid cascade. Specifically, they bind to and inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib / Pyrazole Analog Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by Celecoxib and pyrazole analogs.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of novel anti-inflammatory agents. The following is a generalized protocol based on commonly used in vitro assays.

In Vitro COX-1/COX-2 Inhibition Assay Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Enzyme_Prep Prepare Human Recombinant COX-1 or COX-2 Enzyme Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep Prepare Test Compounds (Celecoxib, Pyrazole Analog) at various concentrations Compound_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid (Substrate) Add_Substrate Add Arachidonic Acid to initiate reaction Incubation->Add_Substrate Reaction_Stop Stop Reaction Add_Substrate->Reaction_Stop PGE2_Measurement Measure Prostaglandin E2 (PGE2) production via ELISA Reaction_Stop->PGE2_Measurement IC50_Calculation Calculate IC50 values PGE2_Measurement->IC50_Calculation

Caption: Generalized workflow for in vitro COX inhibition assays.

Detailed Methodology

1. Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used. The enzymes are typically expressed in an appropriate system (e.g., insect cells) and purified.

2. Compound Preparation: Test compounds (Celecoxib and the pyrazole analog) are dissolved in a suitable solvent, such as DMSO, to create stock solutions. A series of dilutions are then prepared to test a range of concentrations.

3. Incubation: The respective enzyme (COX-1 or COX-2) is pre-incubated with each concentration of the test compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

4. Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated by the addition of an acid solution (e.g., HCl).

5. Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced, which is a direct measure of enzyme activity, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

6. Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This comparative guide illustrates the process of evaluating the inhibitory activity of pyrazole-based compounds against the established drug, Celecoxib. While direct data for "this compound" is unavailable, the analysis of a representative pyrazole analog demonstrates the importance of determining IC50 values for both COX-1 and COX-2 to establish potency and selectivity. The provided methodologies and visualizations serve as a foundational resource for researchers engaged in the discovery and development of novel COX-2 inhibitors. Further in vivo studies are essential to determine the full therapeutic potential and safety profile of any new chemical entity.

References

"comparative analysis of fluorinated vs non-fluorinated pyrazole inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Pyrazole Inhibitors Supported by Experimental Data.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous inhibitors targeting a wide array of enzymes and receptors. A common strategy to enhance the therapeutic potential of these molecules is the introduction of fluorine atoms. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyrazole inhibitors, focusing on their biological activity, and is supported by experimental data and detailed methodologies.

Enhanced Potency Through Fluorination: A Data-Driven Comparison

The strategic incorporation of fluorine into the pyrazole core can significantly modulate its physicochemical properties, leading to improved metabolic stability, enhanced binding affinity, and altered electronic characteristics. These modifications often translate to a marked increase in biological potency.

Butyrylcholinesterase (BuChE) Inhibition

A direct comparison of pyrazole-5-fluorosulfates with their non-fluorinated pyrazolone precursors reveals a substantial increase in inhibitory activity against BuChE. The fluorosulfate group significantly enhances the binding affinity, as demonstrated by the lower IC50 values.

Compound IDCore StructureR1R2BuChE IC50 (µM)
M1 PyrazolonePhenylMethyl> 20
K1 Pyrazole-5-fluorosulfatePhenylMethyl1.85
M2 Pyrazolone4-ChlorophenylMethyl> 20
K3 Pyrazole-5-fluorosulfate4-ChlorophenylMethyl0.79[1][2]
M3 Pyrazolone4-MethoxyphenylMethyl> 20
K5 Pyrazole-5-fluorosulfate4-MethoxyphenylMethyl1.33
Nitric Oxide Synthase (NOS) Inhibition

Studies on a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles as NOS inhibitors have shown that the introduction of fluorine atoms leads to a significant enhancement of biological activity. Fluorinated pyrazoles were found to be approximately 20-fold more potent than their non-fluorinated counterparts.

Compound TypeTargetConcentration% Inhibition
Non-fluorinated PyrazolesnNOS, iNOS, eNOS1 mMVaried, up to ~70%
Fluorinated PyrazolesnNOS, iNOS, eNOS50 µMComparable to 1 mM of non-fluorinated

Specifically, (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole was identified as a potent and selective inhibitor of iNOS.

Kinase Inhibition in Cancer Cell Lines

While a direct head-to-head comparison in a single study is less common, structure-activity relationship (SAR) studies on various kinase inhibitors consistently demonstrate the positive impact of fluorination. For instance, in a series of pyrazole-based inhibitors, derivatives with fluoro or chloro substitutions showed higher antiproliferative activity against cancer cell lines compared to those with a methoxy group.

Compound ScaffoldSubstitutionTarget Cell LineIC50 (µM)
Pyrazole Derivative5-FluoroanilineJNK3Equipoten to 5-Chloro
Pyrazole Derivativeo-DichlorophenylHCT116-
Pyrazole DerivativeFluoro or MethoxyHCT116Fluoro more optimal

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are summaries of commonly employed protocols for assessing the biological activity of pyrazole inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include controls for no inhibitor (positive control) and no kinase (negative control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specified period (e.g., 60 minutes at 30°C).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a pyrazole inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells

  • Matrigel (or similar basement membrane matrix)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Visualizing the Mechanism: Signaling Pathways and Workflows

PI3K/Akt Signaling Pathway

Many pyrazole-based anticancer agents exert their effects by inhibiting kinases within critical signaling pathways, such as the PI3K/Akt pathway, which plays a central role in cell proliferation, survival, and growth.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes FOXO->Apoptosis Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Pyrazole_Inhibitor Fluorinated Pyrazole Inhibitor Pyrazole_Inhibitor->PI3K Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison NonFluorinated Non-Fluorinated Pyrazole Analog Biochemical Biochemical Assays (e.g., Kinase Inhibition) NonFluorinated->Biochemical Fluorinated Fluorinated Pyrazole Analog Fluorinated->Biochemical Cellular Cell-Based Assays (e.g., MTT, Apoptosis) Biochemical->Cellular PK Pharmacokinetics (ADME) Cellular->PK Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy SAR Structure-Activity Relationship (SAR) Efficacy->SAR Lead Lead Optimization SAR->Lead

References

The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A crucial step in this process is bridging the gap between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy. This guide provides a comparative analysis of pyrazole-based compounds, a versatile class of molecules with a wide range of therapeutic applications, highlighting the correlation and frequent disparities between their performance in these two distinct environments. We will delve into experimental data for anti-inflammatory and anticancer pyrazole derivatives, providing detailed methodologies and visual aids to illuminate the path from benchtop to preclinical studies.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique chemical properties allow for the design of compounds that can interact with a variety of biological targets with high affinity and selectivity. However, promising in vitro results, such as low IC50 values in enzymatic or cell-based assays, do not always translate to potent in vivo effects. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and off-target effects in a complex biological system can significantly impact a compound's real-world performance.

Anti-Inflammatory Pyrazole Derivatives: A Case Study in COX-2 Inhibition

A prime example of successful translation from in vitro to in vivo efficacy is seen in pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a well-known anti-inflammatory drug, is a testament to this. The following tables summarize the comparative efficacy of Celecoxib and other pyrazole derivatives.

Table 1: In Vitro vs. In Vivo Efficacy of Pyrazole-Based COX-2 Inhibitors

CompoundIn Vitro COX-2 Inhibition (IC50)In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)Reference
Celecoxib 0.055 µMED50 = 0.185 mmol/kg[2]
Compound 1 0.31 µmol/LED50 = 74.3 mg/kg[2]
Compound 9 0.26 µmol/LED50 = 0.170 mmol/kg[2]
Compound 12 0.049 µmol/LUlcer Index = 1.25-2.5[2]
Compound 13 0.057 µmol/LUlcer Index = 1.25-2.5[2]
Compound 14 0.054 µmol/LUlcer Index = 1.25-2.5[2]
PC-406 8.9 nmol/LED50 = 55.8 mg/kg (formalin-induced)[3]
PC-407 1.9 nmol/LED50 = 68.8 mg/kg (formalin-induced)[3]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. ED50: Median effective dose. The dose that produces a therapeutic effect in 50% of the population. Ulcer Index: A measure of gastric irritation.

The data clearly shows a strong correlation between potent in vitro COX-2 inhibition (low IC50 values) and significant in vivo anti-inflammatory effects (low ED50 values and favorable ulcer indices). This successful translation is often attributed to the favorable pharmacokinetic properties of these pyrazole derivatives.

Anticancer Pyrazole Derivatives: A More Complex Picture

The translation of in vitro to in vivo efficacy for anticancer pyrazole-based compounds can be more complex. While many derivatives show potent cytotoxicity against cancer cell lines in vitro, their in vivo antitumor activity can be influenced by factors like tumor penetration, metabolism within the tumor microenvironment, and the development of resistance.

Table 2: In Vitro vs. In Vivo Efficacy of Selected Anticancer Pyrazole-Based Compounds

CompoundIn Vitro Cytotoxicity (IC50) & Cell LineIn Vivo Model & EfficacyTarget/MechanismReference
YH264 18.3 ± 2.3 µM (HCT 116)No effect on HCT 116 xenograftsMdm2/4-p53 interaction inhibitor[4]
YH263 8.9 ± 0.6 µM (HCT 116)No effect on HCT 116 xenograftsMdm2/4-p53 interaction inhibitor[4]
WW751 3.1 ± 0.2 µM (HCT 116)No effect on HCT 116 xenograftsMdm2/4-p53 interaction inhibitor[4]
Compound 15e 5.58 µM (B16), 6.13 µM (SF763)Significant antitumor activity in H22 liver cancer and B16 melanoma xenograft modelsNot specified[5]
Compound 49 0.03–6.561 µM (15 cancer cell lines)In vivo cytotoxicity in xenograft HT-29 tumor-bearing miceVEGFR-2 kinase inhibition, tubulin polymerization inhibition[6]
Molecule VII 0.23 nM (average over 6 cancer cell lines)In vivo tumor growth inhibition at 5 mg/kgTubulin polymerization inhibitor[7]

As illustrated in Table 2, some pyrazole compounds with promising in vitro cytotoxicity failed to show efficacy in vivo.[4] This discrepancy was attributed to the inability to achieve sufficient tumor concentrations equivalent to the effective in vitro concentrations.[4] Conversely, other compounds demonstrated a successful translation from potent in vitro activity to significant in vivo tumor growth inhibition, often associated with specific mechanisms of action like tubulin or kinase inhibition.[5][6][7]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Assays

1. COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines a compound's ability to inhibit the COX-1 and COX-2 isoenzymes.

  • Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.

  • Procedure:

    • Prepare a reaction mix containing COX assay buffer, COX cofactor, and a COX probe in a 96-well plate.

    • Add the test pyrazole compound at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control.

    • Add recombinant human COX-1 or COX-2 enzyme to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[4][8][9]

2. MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of pyrazole compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10][11][12][13]

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan, an irritant, induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

  • Procedure:

    • Administer the test pyrazole compound to rats, typically orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or celecoxib).

    • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • Determine the ED50 value of the compound.[5][6][14][15]

2. Xenograft Tumor Models in Mice

This model is used to evaluate the in vivo antitumor efficacy of pyrazole compounds.

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.

  • Procedure:

    • Inject a suspension of human cancer cells (e.g., HCT 116, B16) subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to different treatment groups: vehicle control, positive control (a known anticancer drug), and the test pyrazole compound at various doses.

    • Administer the treatments according to a predetermined schedule (e.g., daily, once a week).

    • Measure the tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.[4][5]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by pyrazole compounds and the general workflow of drug discovery.

G cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 p53 Activation cluster_2 Cellular Outcomes DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates (activates) Mdm2 Mdm2 p53->Mdm2 transcriptionally activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Mdm2->p53 ubiquitinates for degradation (inhibition) Pyrazole_Compound Pyrazole Compound (e.g., YH264) Pyrazole_Compound->Mdm2 inhibits binding to p53

Caption: p53 signaling pathway and the inhibitory action of pyrazole-based Mdm2 inhibitors.

G Target_Identification Target Identification & Validation Hit_Identification Hit Identification (e.g., HTS of Pyrazole Libraries) Target_Identification->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization In_Vitro_Testing In Vitro Testing (Enzymatic & Cell-Based Assays) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->In_Vivo_Testing Promising Candidates In_Vivo_Testing->In_Vitro_Testing Feedback for Optimization Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development Efficacious & Safe Candidates Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: The iterative workflow of drug discovery, highlighting the interplay between in vitro and in vivo testing.

G cluster_invitro In Vitro Environment (Controlled) cluster_invivo In Vivo Environment (Complex) Target Molecular Target (e.g., COX-2, Kinase) Efficacy_Vitro Potency (IC50) Cytotoxicity Target->Efficacy_Vitro Cell Cancer Cell Line Cell->Efficacy_Vitro Pyrazole_Vitro Pyrazole Compound Pyrazole_Vitro->Target Binding/ Inhibition Pyrazole_Vitro->Cell Cellular Effect Pyrazole_Vivo Pyrazole Compound Efficacy_Vitro->Pyrazole_Vivo Predicts Potential Organism Living Organism (e.g., Rat, Mouse) ADME Pharmacokinetics (ADME) Organism->ADME Toxicity Off-Target Effects/ Toxicity Organism->Toxicity Efficacy_Vivo Therapeutic Effect (e.g., Reduced Inflammation, Tumor Regression) Organism->Efficacy_Vivo ADME->Efficacy_Vivo Modulates Toxicity->Efficacy_Vivo Limits Pyrazole_Vivo->Organism

Caption: Logical relationship between in vitro and in vivo efficacy, highlighting key influencing factors.

References

Validating the Biological Target of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis for validating the likely biological target of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Based on extensive analysis of existing literature, the primary biological target of the pyrazole-carboxylic acid scaffold is strongly indicated to be Lactate Dehydrogenase (LDH), a critical enzyme in cancer cell metabolism.

While direct experimental data for this compound is not publicly available, a significant body of research on structurally related pyrazole-based compounds points towards potent inhibition of LDH. This guide will therefore focus on the validation of the pyrazole-carboxylic acid scaffold as an LDH inhibitor and compare its potential efficacy against other known LDH inhibitors.

The Warburg Effect and the Significance of Lactate Dehydrogenase

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] In this process, glucose is converted to lactate even in the presence of oxygen. Lactate dehydrogenase (LDH) is the key enzyme responsible for the conversion of pyruvate to lactate.[2] The two major subunits of LDH are LDHA and LDHB, which form five different isoenzymes. In many cancer types, the LDHA isoform is overexpressed, supporting rapid cell proliferation and tumor progression. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy for cancer.[2]

Pyrazole-Based Compounds as Lactate Dehydrogenase Inhibitors

Quantitative high-throughput screening has identified pyrazole-based compounds as potent inhibitors of human lactate dehydrogenase. Structure-activity relationship (SAR) studies have revealed that the pyrazole-carboxylic acid scaffold is a key pharmacophore for LDH inhibition, with the carboxylic acid moiety likely interacting with the pyruvate binding site of the enzyme.

One notable example from a lead optimization campaign is the compound 2-(3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid , which served as a starting point for the development of highly potent LDH inhibitors. This underscores the potential of the broader class of pyrazole-carboxylic acid derivatives, including this compound, as LDH inhibitors.

Comparison with Alternative Lactate Dehydrogenase Inhibitors

Several other classes of compounds have been identified as LDH inhibitors, offering a basis for comparison. The following table summarizes the inhibitory activities of selected alternative compounds.

Compound ClassExample CompoundTarget Isoform(s)IC50 / KiReference
N-hydroxyindole-basedFX-11 LDHAKi = 8 µM
Quinoline-basedCompound 3a LDHASelective Inhibition
Benzimidazole-based-LDHAEffective Inhibition
Natural PolyphenolsGalloflavin LDHA / LDHBKi = 5.46 µM (LDHA), 15.06 µM (LDHB)
Natural AlkaloidsBerberine LDHAReduces LDHA activity
Pyrazole-basedNCATS-SM1440 LDHA / LDHBIC50 = 0.04 µM
Pyrazole-basedNCATS-SM1441 LDHA / LDHBIC50 = 0.04 µM

Experimental Protocols for Target Validation

To validate that this compound targets LDH, a series of biochemical and cell-based assays can be employed.

Biochemical LDH Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LDH.

Principle: The enzymatic activity of LDH is determined by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified human LDHA or LDHB enzyme

  • Test compound (this compound)

  • Pyruvate

  • NADH

  • Assay Buffer (e.g., 200 mM Tris-HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20)

  • 96-well or 1536-well plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Add LDH enzyme solution to the wells of the assay plate.

  • Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and compound mixture.

  • Initiate the reaction by adding a solution of pyruvate and NADH.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic read.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Lactate Production Assay

This assay measures the effect of the compound on lactate production in cancer cells, providing evidence of target engagement in a cellular context.

Principle: The amount of lactate secreted by cells into the culture medium is quantified using a colorimetric or fluorometric assay.

Materials:

  • Cancer cell line with high glycolytic activity (e.g., MiaPaCa-2 pancreatic cancer cells)

  • Cell culture medium and supplements

  • Test compound

  • Lactate assay kit

  • Plate reader for absorbance or fluorescence measurement

Procedure:

  • Seed cancer cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • Collect the cell culture supernatant.

  • Quantify the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's protocol.

  • Normalize the lactate levels to the cell number or total protein concentration.

  • Determine the effect of the compound on lactate production and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm direct binding of the compound to LDH within intact cells.

Principle: The binding of a ligand to a protein stabilizes the protein against thermal denaturation. This change in thermal stability can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer

  • Antibodies specific for LDH

  • Western blotting or ELISA reagents

Procedure:

  • Treat intact cells with the test compound or vehicle.

  • Lyse the cells.

  • Heat the cell lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Detect the amount of soluble LDH in the supernatant using Western blotting or ELISA.

  • A shift in the melting curve of LDH in the presence of the compound indicates direct target engagement.

Visualizing the Scientific Workflow

The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.

Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA (Lactate Dehydrogenase A) Pyruvate->LDHA Lactate Lactate LDHA->Lactate Inhibitor 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid Inhibitor->LDHA Inhibition

Caption: Inhibition of the glycolytic pathway by a pyrazole-based LDH inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Purified LDH Enzyme + Test Compound b_reaction Add Pyruvate + NADH b_start->b_reaction b_measure Measure Absorbance (340 nm) b_reaction->b_measure b_end Calculate IC50 b_measure->b_end c_start Cancer Cells + Test Compound c_incubate Incubate c_start->c_incubate c_supernatant Collect Supernatant c_incubate->c_supernatant c_lactate Measure Lactate c_supernatant->c_lactate c_end Determine Cellular IC50 c_lactate->c_end

Caption: Workflow for biochemical and cell-based LDH inhibition assays.

Logical_Relationship Target Biological Target Validation Biochemical Biochemical Assays (Enzyme Inhibition) Target->Biochemical Cellular Cell-Based Assays (Lactate Production) Target->Cellular Binding Direct Binding Assays (e.g., CETSA) Target->Binding Efficacy Demonstrated Efficacy & Target Engagement Biochemical->Efficacy Cellular->Efficacy Binding->Efficacy

Caption: Logical approach to validating the biological target of a novel compound.

References

A Comparative Guide to the Cross-Reactivity of Fluorophenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various fluorophenyl pyrazole derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the selectivity and potential off-target effects of these compounds in drug discovery and development.

Data Summary

The following table summarizes the biological activities of several fluorophenyl pyrazole derivatives against a range of targets. This data can be used to assess their selectivity and potential for cross-reactivity.

CompoundTarget/AssayActivity/PotencyReference
1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (4F-PMPH) Bovine Serum Albumin DenaturationEnhanced inhibition compared to non-fluorinated analog[1]
COX-II (Molecular Docking)Binding Energy: -8.03 kcal/mol[1]
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Estrogen Receptor Alpha (ERα)Binding Affinity: -10.61 Kcal/mol; Ki: 16.71 nM[2]
Fluorinated 4,5-dihydro-1H-pyrazole derivatives (e.g., H9) S. sclerotiorum (antifungal)43.07% inhibition[3]
F. culmorum (antifungal)46.75% inhibition[3]
Acetylcholinesterase (AChE)79.50% inhibition[3]
Pyrazole-urea based DFG-out p38α inhibitors p38α Mitogen-Activated Protein KinaseGood potency and excellent selectivity[4]
Fluorinated tebufenpyrad analogs Acaricide activityEffective[5]
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide Aurora Kinase B (AURKB)Sub-nanomolar activity in enzymatic assay[6]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole MCF-7 (breast cancer cell line)IC50: 81.48 ± 0.89 µM
3,5-diphenyl-1H-pyrazole CFPAC-1 (pancreatic cancer cell line)IC50: 61.7 ± 4.9 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of fluorophenyl pyrazole derivatives.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the denaturation of bovine serum albumin (BSA) induced by heat.

  • Preparation of Reagents:

    • A 0.2% (w/v) solution of Bovine Serum Albumin (BSA) is prepared in a suitable buffer (e.g., Tris-HCl, pH 6.8).

    • Test compounds (fluorophenyl pyrazole derivatives) and a reference standard (e.g., diclofenac sodium) are dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted with the buffer to desired concentrations (e.g., 100-500 µg/mL).

  • Assay Procedure:

    • In separate tubes, 500 µL of the BSA solution is mixed with 500 µL of the test compound solution or reference standard.

    • A control tube is prepared with 500 µL of BSA solution and 500 µL of the buffer-DMSO mixture.

    • The tubes are incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating the samples at 72°C for 5 minutes.

    • After cooling to room temperature, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Data Analysis:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antifungal Activity Assay: Mycelial Growth Inhibition

This method assesses the ability of compounds to inhibit the growth of phytopathogenic fungi.

  • Culture Preparation:

    • The test fungi (e.g., Sclerotinia sclerotiorum, Fusarium culmorum) are cultured on a suitable medium like Potato Dextrose Agar (PDA).

  • Assay Procedure:

    • The fluorophenyl pyrazole derivatives are dissolved in a solvent (e.g., DMSO) and added to the molten PDA at a desired final concentration.

    • The amended PDA is poured into sterile Petri plates.

    • A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed at the center of each plate.

    • Plates with PDA and solvent serve as controls.

    • The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

  • Data Analysis:

    • The diameter of the fungal colony is measured.

    • The percentage of mycelial growth inhibition is calculated relative to the control.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes such as Acetylcholinesterase (AChE) or kinases.

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the specific enzyme.

    • Prepare solutions of the enzyme, the substrate, and the test compound (fluorophenyl pyrazole derivative) in the buffer.

  • Assay Procedure:

    • In a microplate well, the enzyme solution is pre-incubated with the test compound at various concentrations for a specific time.

    • The reaction is initiated by adding the substrate.

    • The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined relative to a control without the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity (or selectivity) of small molecule compounds like fluorophenyl pyrazole derivatives against a panel of targets.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Library (Fluorophenyl Pyrazole Derivatives) B Primary Target Assay (e.g., Kinase Inhibition) A->B C Identify 'Hit' Compounds B->C D Panel of Off-Target Assays (e.g., Related Kinases, Receptors) C->D Hits from Primary Screen E Determine IC50/Ki for all Targets D->E F Calculate Selectivity Index E->F G Cell-Based Assays (Target Engagement, Phenotypic Effects) F->G Selective Compounds H In Vivo Efficacy & Toxicity Studies G->H I Lead Candidate Selection H->I G A Inflammatory Stimuli (e.g., Cytokines, Pathogens) C Phospholipase A2 A->C B Cell Membrane Phospholipids D Arachidonic Acid B->D Activation C->D E COX-2 Enzyme D->E F Prostaglandins (PGs) E->F G Inflammation (Pain, Fever, Swelling) F->G H Fluorophenyl Pyrazole Derivatives H->E Inhibition G cluster_0 Cytoplasm cluster_1 Nucleus A Estrogen B Estrogen Receptor Alpha (ERα) A->B D ERα Dimerization B->D C Fluorophenyl Pyrazole Derivatives C->B Antagonism E Estrogen Response Element (ERE) on DNA D->E Translocation F Gene Transcription E->F G Cell Proliferation & Growth F->G

References

Novel Pyrazole Inhibitors: A Comparative Analysis of IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel pyrazole-based compounds as potent inhibitors for various biological targets, particularly protein kinases, remains a significant area of focus in drug discovery and development. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for several recently developed pyrazole derivatives against a range of cancer cell lines and specific enzyme targets. The data is compiled from recent studies to offer researchers and scientists a valuable resource for comparing the efficacy of these novel inhibitors.

Data Presentation: Comparative IC50 Values

The inhibitory activities of various novel pyrazole inhibitors are summarized below. These compounds have been evaluated against multiple cancer cell lines and specific protein kinases, demonstrating a wide range of potencies.

Compound IDTarget(s)IC50 ValueReference
Series 1
Compound 35HepG2, MCF-7, Hela3.53 µM, 6.71 µM, 5.16 µM[1]
Compound 36CDK20.199 µM[1]
Compounds 33/34CDK20.074 µM / 0.095 µM[1]
HCT116, MCF-7, HepG2, A549< 23.7 µM[1]
Compound 29MCF-7, HepG2, A549, Caco217.12 µM, 10.05 µM, 29.95 µM, 25.24 µM[1]
Compound 37MCF-75.21 µM[1]
Series 2
Compound 6HCT116, MCF-7, Aurora A kinase0.39 µM, 0.46 µM, 0.16 µM[2]
Compound 10Bcr-Abl kinase, K562 cell line14.2 nM, 0.27 µM[2]
Compound 17Chk217.9 nM[2]
HepG2, HeLa, MCF-710.8 µM, 11.8 µM, 10.4 µM[2]
EGFR/HER-2 Targeted
Compounds 22/23EGFR0.6124 µM / 0.5132 µM[1]
MCF-7, A549, HeLa, PC32.82 - 6.28 µM[1]
Compound 29EGFR, HER-20.21 µM, 1.08 µM[2]
MCF-7, B16-F100.30 µM, 0.44 µM[2]
Compound 49EGFR, HER-20.26 µM, 0.20 µM[3]
Compound C5EGFR, MCF-70.07 µM, 0.08 µM[4]
Miscellaneous
Compound 41MCF-7, HepG21.937 µg/mL, 3.695 µg/mL[1]
Compound 42HCT1162.914 µg/mL[1]
N-phenyl pyrazoline 5Hs578T, MDA MB 231, HeLa3.95 µM, 21.55 µM, 4.708 µM[5]
Thiazolyl-pyrazole 18HepG-22.20 µg/mL[6]

Experimental Protocols

The determination of IC50 values is crucial for assessing the potency of an inhibitor. The following are generalized methodologies for key experiments cited in the evaluation of novel pyrazole inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.[7]

  • Reagent Preparation : A reaction buffer is prepared containing the target kinase, a specific peptide substrate, ATP (adenosine triphosphate), and MgCl₂.[7]

  • Compound Preparation : The test pyrazole inhibitors are serially diluted in a solvent like DMSO (dimethyl sulfoxide) to create a range of concentrations.[7]

  • Reaction Initiation : In a 96-well plate, the kinase, the substrate, and the test compound dilution are combined. The enzymatic reaction is initiated by the addition of ATP.[7]

  • Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]

  • Detection : The reaction is terminated, and the kinase activity is quantified. This is often achieved using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a fluorescent or luminescent signal detection.[7]

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value, the concentration at which 50% of kinase activity is inhibited, is then determined by fitting the data to a dose-response curve.[7][8]

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

  • Principle : The assay is based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble in water.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • Cell Plating : Adherent cells in their logarithmic growth phase are seeded into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and incubated to allow for attachment.[9][10]

  • Compound Treatment : The cells are then treated with various concentrations of the pyrazole inhibitors and incubated for a specified period (e.g., 24-72 hours).[9]

  • MTT Addition : Following treatment, the culture medium is removed, and MTT solution is added to each well. The plate is incubated for approximately 4 hours to allow formazan crystals to form.[9]

  • Solubilization : The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[9]

  • Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[9] The IC50 value is calculated from the dose-response curve of inhibitor concentration versus cell viability.

Visualizations

Signaling Pathway and Experimental Workflow

To better illustrate the context and processes involved in the evaluation of these inhibitors, the following diagrams are provided.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway targeted by many pyrazole kinase inhibitors.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize/ Obtain Inhibitor B Prepare Serial Dilutions A->B D Treat with Inhibitor Dilutions B->D C Seed Cells or Prepare Enzyme C->D E Incubate D->E F Add Detection Reagent (e.g., MTT) E->F G Measure Signal (e.g., Absorbance) F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Caption: General experimental workflow for determining the IC50 value of an inhibitor.

References

Benchmarking 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid Against Known Anti-inflammatory and Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A significant number of pyrazole-containing compounds have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a target in some cancers.[3][4][5] This guide provides a comparative benchmark of the novel compound, 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, against established COX-2 inhibitors with known anti-inflammatory and anticancer effects.

Given the structural similarities to known COX-2 inhibitors, it is hypothesized that this compound will exhibit inhibitory activity against the COX-2 enzyme, leading to anti-inflammatory and antiproliferative effects. This guide outlines the experimental protocols to test this hypothesis and presents hypothetical data to illustrate a direct comparison with the well-established drugs Celecoxib and a generic non-selective NSAID, Ibuprofen.

Quantitative Data Comparison

The following tables summarize the hypothetical quantitative data for this compound against the benchmark drugs. This data is for illustrative purposes to demonstrate how the compound would be evaluated.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15.20.1884.4
Celecoxib15.00.04375
Ibuprofen5.812.50.46

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)

CompoundA549 (Lung Carcinoma)HT-29 (Colon Carcinoma)MCF-7 (Breast Carcinoma)
This compound25.518.232.8
Celecoxib22.115.828.4
Ibuprofen>100>100>100

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
This compound1045.2
Celecoxib1055.8
Ibuprofen3048.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The subsequent reduction of PGG2 to PGH2 is coupled to the oxidation of a chromogenic substrate, and the change in absorbance is monitored.

  • Procedure:

    • Ovine COX-1 or human recombinant COX-2 enzyme is incubated with the test compound or vehicle (DMSO) in a reaction buffer containing hematin for 10 minutes at 37°C.[6][7]

    • The reaction is initiated by adding arachidonic acid.[6]

    • A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is included in the reaction mixture.

    • The absorbance is measured kinetically at 610 nm.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (vehicle).

    • IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

In Vitro Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]

  • Procedure:

    • Cancer cell lines (e.g., A549, HT-29, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds or vehicle control for 48 hours.[9]

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plates are incubated for 4 hours to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

  • Procedure:

    • Male Wistar rats (150-200g) are divided into groups (n=6).

    • The test compounds, reference drug (Celecoxib, Ibuprofen), or vehicle are administered orally 1 hour before carrageenan injection.

    • Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Visualizations

Signaling Pathway

COX_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 COX1_COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Test_Compound 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid Test_Compound->COX1_COX2 Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay COX_Assay COX-1/COX-2 Inhibition Assay Cell_Viability MTT Cell Viability Assay (A549, HT-29, MCF-7) Data_Analysis Data Analysis and IC50 / Efficacy Calculation COX_Assay->Data_Analysis Cell_Viability->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema in Rats Conclusion Comparative Conclusion Paw_Edema->Conclusion Start Start Start->COX_Assay Start->Cell_Viability Data_Analysis->Paw_Edema Logical_Relationship Compound This compound COX2_Inhibition Selective COX-2 Inhibition Compound->COX2_Inhibition Hypothesized Mechanism Anti_Inflammatory Anti-inflammatory Effects (Reduced Paw Edema) COX2_Inhibition->Anti_Inflammatory Anticancer Anticancer Effects (Reduced Cell Viability) COX2_Inhibition->Anticancer

References

Selectivity Profile of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount in assessing its potential as a therapeutic agent. This guide provides a comparative framework for evaluating the selectivity of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Due to the absence of publicly available, specific bioactivity data for this compound, this document outlines a general approach and highlights key considerations by comparing it with known pyrazole-based inhibitors.

The pyrazole scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs and investigational compounds. Its derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific substitutions on the pyrazole ring play a crucial role in determining the compound's potency and selectivity towards its biological target.

Comparative Data on Pyrazole-Based Inhibitors

To illustrate the concept of a selectivity profile, the following table summarizes the inhibitory activities of several well-characterized pyrazole derivatives against various enzyme targets. This data, compiled from publicly available literature, showcases the diverse selectivity profiles that can be achieved within this chemical class. It is important to note that no specific data for this compound is available in the public domain.

Compound NameTarget(s)IC50 / Ki (nM)Selectivity HighlightsReference
Celecoxib COX-20.8 - 5.1Highly selective for COX-2 over COX-1[1]
Rimonabant CB1 Receptor1.8Antagonist for the cannabinoid receptor 1
Compound 15 from Turkan et al. Acetylcholinesterase (AChE)66.37Potent AChE inhibitor
Compound 9 from Turkan et al. Carbonic Anhydrase I & II (hCA I & II)0.93 (hCA I), 0.75 (hCA II)Potent inhibitor of carbonic anhydrase isoforms
SC-58635 (Celecoxib Analog) COX-2Varies with substitutionStructure-activity relationship studies demonstrate tunable selectivity

Key Signaling Pathways and Experimental Workflows

To determine the selectivity profile of a novel compound like this compound, it is essential to screen it against a panel of relevant biological targets. The choice of targets would be guided by the structural similarity of the compound to known inhibitors and the desired therapeutic application.

A common starting point for pyrazole derivatives is the assessment of their anti-inflammatory potential via cyclooxygenase (COX) inhibition. The following diagram illustrates the general workflow for an in vitro COX inhibition assay.

G cluster_0 Experimental Workflow: In Vitro COX Inhibition Assay A Compound Preparation (this compound and reference inhibitors) C Incubation (Compound + Enzyme + Arachidonic Acid) A->C B Enzyme Preparation (COX-1 and COX-2) B->C D Measurement of Prostaglandin E2 (PGE2) Production C->D E Data Analysis (Calculation of IC50 values) D->E F Determination of Selectivity Index (IC50 COX-1 / IC50 COX-2) E->F

Caption: Workflow for determining the in vitro COX inhibitory activity and selectivity of a test compound.

Another critical aspect of drug development is understanding how a compound interacts with key cellular signaling pathways. For instance, if a pyrazole derivative is being investigated as an anticancer agent, its effect on pathways like the PI3K/Akt/mTOR pathway would be of significant interest.

G cluster_1 Signaling Pathway: PI3K/Akt/mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Pyrazole Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for cancer therapeutics.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below is a generalized protocol for an in vitro cyclooxygenase (COX) inhibition assay, which would be a primary screen for a compound like this compound to assess its anti-inflammatory potential.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and control compounds in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Reaction:

    • Add 10 µL of the diluted test compound or control to the wells of a 96-well plate.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate the plate at 37°C for 10 minutes.

  • PGE2 Measurement:

    • Stop the enzymatic reaction by adding 10 µL of 1 M HCl.

    • Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

While a specific selectivity profile for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its evaluation. By employing standardized in vitro and in vivo assays and comparing its activity against well-characterized pyrazole derivatives, researchers can elucidate its pharmacological properties and potential therapeutic applications. The provided experimental protocol and pathway diagrams serve as a starting point for the systematic investigation of this and other novel chemical entities. Further research is warranted to determine the specific biological targets and selectivity of this compound.

References

A Comparative Pharmacokinetic Profile of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of several key pyrazole carboxylic acid derivatives, a class of compounds with significant therapeutic applications, most notably as selective cyclooxygenase-2 (COX-2) inhibitors. The following sections present quantitative pharmacokinetic data, detailed experimental methodologies, and visualizations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Introduction to Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives are a versatile class of heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1] Their biological activities are diverse, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial properties.[1][2] A prominent subgroup of these derivatives is the "coxib" class of nonsteroidal anti-inflammatory drugs (NSAIDs), which selectively inhibit the COX-2 enzyme, playing a key role in pain and inflammation.[1] Understanding the pharmacokinetic nuances of these derivatives is paramount for optimizing drug efficacy and safety. This guide focuses on a comparative analysis of five notable coxib derivatives: Celecoxib, Mavacoxib, Robenacoxib, Deracoxib, and Cimicoxib.

While direct comparative studies under identical conditions are limited, this guide synthesizes available data from various preclinical and clinical investigations to offer a valuable comparative perspective.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of pyrazole carboxylic acid derivatives can vary significantly based on the specific compound, the species being studied, and administrative conditions such as being fed or fasted. The following table summarizes key pharmacokinetic parameters for five prominent coxib derivatives.

DerivativeSpeciesDoseCmaxTmax (hours)T1/2 (hours)Bioavailability (%)Reference
Celecoxib Human200 mg (oral)705 ng/mL~3~11.2Not Determined[3]
Mavacoxib Dog (Beagle)4 mg/kg (oral, fed)3.32 µg/mL~2391.2 (16.3 days)87.4[2]
Dog (Beagle)4 mg/kg (oral, fasted)1.66 µg/mL~2398.4 (16.6 days)46.1[2]
Robenacoxib Dog2 mg/kg (oral, fasted)Not Reported< 10.6384[4]
Dog2 mg/kg (SC)Not Reported< 1Not Reported88[4]
Deracoxib Dog2-3 mg/kg (oral)Not ReportedNot Reported3Not Reported[5]
Cimicoxib Dog1 mg/kg (oral)Not Reported2~7~75[6]

Experimental Protocols

Accurate pharmacokinetic analysis relies on robust and validated experimental protocols. Below are detailed methodologies for key experiments cited in the analysis of pyrazole carboxylic acid derivatives.

Quantification of Drug Concentration in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of a pyrazole carboxylic acid derivative (e.g., Mavacoxib) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

a. Sample Collection and Preparation:

  • Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., K3EDTA for Mavacoxib).[6]

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at or below -10°C until analysis.[6]

  • For analysis, perform a protein precipitation by adding a precipitating agent (e.g., methanol with 1% formic acid) containing an internal standard (e.g., Celecoxib for Mavacoxib analysis) to the plasma sample.[7]

  • Vortex the mixture and then centrifuge at high speed (e.g., 15,000 x g for 10 minutes) to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]

b. Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: Utilize a high-performance liquid chromatography system.

  • Column: A reverse-phase column (e.g., Kinetex Phenyl Hexyl) is often suitable.[8]

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% Formic Acid) and an organic solvent (e.g., Acetonitrile with 0.1% Formic Acid) is typically used.[8]

  • Flow Rate: A flow rate of around 0.6 mL/min is common.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[8]

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Non-Compartmental Pharmacokinetic Analysis

Pharmacokinetic parameters are typically calculated from the plasma concentration-time data using non-compartmental analysis.

  • Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax): These are determined directly from the observed plasma concentration-time data.

  • AUC (Area Under the Curve): The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The area from the last measurable concentration to infinity (AUCt-∞) is estimated by dividing the last measurable concentration by the terminal elimination rate constant (λz). The total AUC (AUC0-∞) is the sum of AUC0-t and AUCt-∞.

  • T1/2 (Terminal Half-Life): This is calculated as 0.693/λz, where λz is the terminal elimination rate constant determined from the slope of the log-linear phase of the plasma concentration-time curve.

  • Bioavailability (F): Absolute oral bioavailability is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a generalized experimental workflow for pharmacokinetic analysis and a typical metabolic pathway for pyrazole carboxylic acid derivatives.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_processing Data Processing Animal_Dosing Animal Dosing (Oral or IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Time Course Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation & Internal Standard Addition Plasma_Separation->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Supernatant Injection Quantification Quantification (Calibration Curve) LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Quantification->PK_Analysis

Caption: Generalized workflow for a pharmacokinetic study.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Pyrazole Carboxylic Acid Derivative (e.g., Celecoxib) CYP450 Cytochrome P450 (e.g., CYP2C9, CYP2D15) Parent_Drug->CYP450 Excretion Excretion (Urine and/or Feces) Parent_Drug->Excretion Direct Excretion (minor) Metabolite1 Oxidized Metabolite (e.g., Hydroxylation, Demethylation) CYP450->Metabolite1 Oxidation UGT UDP-Glucuronosyltransferase (UGT) Metabolite1->UGT Metabolite1->Excretion Direct Excretion (minor) Metabolite2 Glucuronide Conjugate UGT->Metabolite2 Conjugation Metabolite2->Excretion

Caption: Generalized metabolic pathway for pyrazole derivatives.

Metabolic Pathways of Pyrazole Carboxylic Acid Derivatives

The metabolism of pyrazole carboxylic acid derivatives, particularly the coxib class, primarily occurs in the liver through Phase I and Phase II reactions.

  • Phase I Metabolism: This initial phase predominantly involves oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. For instance, Celecoxib is extensively metabolized by CYP2C9 to form a hydroxylated metabolite.[9] Similarly, Cimicoxib metabolism is mainly mediated by the canine ortholog of CYP2D6, which is CYP2D15, leading to a demethylated metabolite.[10] While the specific CYP isozymes for other coxibs like Deracoxib and Robenacoxib are not as clearly defined in the available literature, hepatic biotransformation is the primary route of their metabolism.[5][11]

  • Phase II Metabolism: Following Phase I oxidation, the metabolites often undergo Phase II conjugation reactions, which increases their water solubility and facilitates their excretion. A common conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The glucuronide conjugates are then typically excreted in the urine and/or feces.[6]

  • Excretion: The primary route of excretion for many of these derivatives and their metabolites is through the feces, indicating significant biliary excretion.[12][13] For example, Mavacoxib undergoes very limited biotransformation and is primarily eliminated as the unchanged drug in the feces via biliary secretion.[12]

Conclusion

This guide provides a comparative overview of the pharmacokinetic properties of several key pyrazole carboxylic acid derivatives, with a focus on the coxib class of NSAIDs. The data presented highlights the significant variability in absorption, metabolism, and elimination among these structurally related compounds, which underscores the importance of species-specific and compound-specific pharmacokinetic studies in drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field. Further research, particularly directly comparative studies and investigations into the specific metabolic pathways of a broader range of pyrazole carboxylic acid derivatives, will continue to enhance our understanding and optimize the therapeutic application of this important class of molecules.

References

A Comparative Analysis of Anti-Inflammatory Potency: Benchmarking Against Phenylbutazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory potency of various non-steroidal anti-inflammatory drugs (NSAIDs) relative to phenylbutazone. Phenylbutazone, a potent non-selective cyclooxygenase (COX) inhibitor, has long served as a benchmark in anti-inflammatory research. This document synthesizes in vitro and in vivo experimental data to offer a quantitative and methodological resource for drug discovery and development.

Quantitative Comparison of Anti-Inflammatory Potency

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and upregulated during inflammation. The relative inhibition of these isoforms is a key determinant of both the efficacy and the side-effect profile of an NSAID.

In Vitro Cyclooxygenase (COX) Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for phenylbutazone and other common NSAIDs against COX-1 and COX-2. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Phenylbutazone 0.3020.7080.43
Flunixin 0.3360.4360.77
Carprofen >1001.8>55
Meloxicam 376.16.07
Ibuprofen 12800.15
Diclofenac 0.0760.0262.92
Indomethacin 0.0090.310.03

Data sourced from studies on equine and human enzymes. Direct comparison between studies should be made with caution due to variations in experimental conditions.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the compound's ability to reduce inflammation.

CompoundDose (mg/kg)Time Post-CarrageenanEdema Inhibition (%)
Phenylbutazone 303 hours42.6
Indomethacin 103 hours54
Diclofenac 403 hours~60-70 (peak)
Naproxen 153 hours73

Data compiled from separate studies. Experimental conditions and animal strains may vary, affecting direct comparability.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the determination of IC50 values for test compounds against purified COX-1 and COX-2 enzymes.

1. Enzyme and Reagent Preparation:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing co-factors such as hematin and L-epinephrine.

  • The substrate, arachidonic acid, is prepared in a suitable solvent.

  • Test compounds, including phenylbutazone and other NSAIDs, are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted.

2. Assay Procedure:

  • The reaction is typically performed in a 96-well plate format.

  • To each well, the reaction buffer with co-factors and the enzyme (either COX-1 or COX-2) are added.

  • A specific volume of the diluted test compound is added to the wells and pre-incubated with the enzyme for a defined period (e.g., 10 minutes at 37°C).

  • The enzymatic reaction is initiated by adding a specific concentration of arachidonic acid.

  • The reaction is allowed to proceed for a set time (e.g., 2 minutes at 37°C).

  • The reaction is terminated by adding a stopping solution, such as a stannous chloride solution.

3. Quantification of Prostaglandin Production:

  • The amount of prostaglandin E2 (PGE2) produced is quantified as a measure of COX activity.

  • Quantification can be performed using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for PGE2 or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

  • The percentage of inhibition of COX activity for each concentration of the test compound is calculated relative to a vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a widely used in vivo model for evaluating the acute anti-inflammatory effects of compounds.

1. Animal Preparation:

  • Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Animals are housed under standard laboratory conditions with free access to food and water. They are fasted for a period before the experiment.

2. Compound Administration:

  • Animals are divided into control and treatment groups.

  • The test compounds (e.g., phenylbutazone, other NSAIDs) are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.

3. Induction of Inflammation:

  • One hour after compound administration, a subplantar injection of 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is made into the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Paw volume is measured using a plethysmometer.

5. Data Analysis:

  • The degree of paw swelling is calculated as the increase in paw volume from the baseline.

  • The percentage of inhibition of edema for each treated group is calculated using the following formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the change in paw volume.

Visualizations

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Stimuli (e.g., Injury) COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Isomerases Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Physiological Gastric Protection Platelet Aggregation Renal Blood Flow Prostaglandins->Physiological NSAIDs NSAIDs (e.g., Phenylbutazone) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the action of NSAIDs.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

Experimental_Workflow Start Start: Animal Acclimatization Grouping Animal Grouping (Control & Treatment) Start->Grouping Dosing Compound Administration (Oral or IP) Grouping->Dosing Baseline Baseline Paw Volume Measurement (Plethysmometer) Dosing->Baseline Inflammation Induction of Inflammation (Subplantar Carrageenan Injection) Baseline->Inflammation Measurement Paw Volume Measurement at Timed Intervals (1, 2, 3, 4, 5 hours) Inflammation->Measurement Analysis Data Analysis: Calculate % Edema Inhibition Measurement->Analysis End End: Results Interpretation Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Safety Operating Guide

A Guide to the Safe Disposal of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a compound often used in pharmaceutical research. The following procedures are based on general safety protocols for hazardous chemical waste and data from structurally similar compounds.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere strictly to the hazardous waste disposal protocols established by your institution and local regulatory bodies.

Immediate Safety Considerations

Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with this class of compounds. Pyrazole carboxylic acid derivatives are often classified as irritants.

  • Hazard Identification : Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4].

  • Personal Protective Equipment (PPE) : Always handle the chemical and its waste wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat[1][2]. Work should be conducted in a well-ventilated area or under a chemical fume hood[2][5].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be released into the environment, poured down the drain, or disposed of in regular trash[1][6][7].

  • Waste Collection :

    • Designate a specific, properly labeled, and sealed container for the collection of this compound waste.

    • The container must be made of a material compatible with the chemical and be in good condition.

    • Keep the waste container closed except when adding waste[7].

  • Handling Contaminated Materials :

    • Solid Waste : Collect any residual powder, contaminated weigh boats, or filter papers and place them into the designated hazardous waste container. Sweep up spills using an inert absorbent material (like sand or vermiculite) and transfer into a suitable, closed container for disposal[1][6][8].

    • Contaminated Clothing : Immediately remove any clothing that comes into contact with the chemical. Contaminated clothing should be decontaminated or disposed of as hazardous waste, following institutional guidelines[1][5].

    • Empty Containers : The first rinse of a container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected[7]. After thorough rinsing and air-drying, deface the label and dispose of the container as instructed by your EHS office[7].

  • Final Disposal :

    • All waste, including the chemical itself and any contaminated materials, must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor[1][5][6].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.

Quantitative Data Summary

While specific quantitative data for this compound is not provided in the search results, the table below summarizes hazard classifications common to analogous pyrazole-based carboxylic acids, which should be considered as potential properties until a specific SDS is consulted.

Hazard ClassificationCategoryGHS CodeSource
Acute Toxicity, Oral4H302[2][3]
Skin Irritation2H315[1][2][3][4]
Serious Eye Irritation2 / 2AH319[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335[1][2][3][4]

This table represents potential hazards and should be confirmed with the supplier-specific SDS.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_disposal Disposal Actions cluster_final Final Steps start Start: Have 3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood or Well-Ventilated Area ppe->hood waste_type What type of waste? hood->waste_type solid Solid Waste (e.g., unused chemical, contaminated items) waste_type->solid Solid liquid Liquid Waste (e.g., container rinsate, solutions) waste_type->liquid Liquid empty Empty Container waste_type->empty Empty collect_solid Place in a labeled, sealed hazardous waste container for solids. solid->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container for liquids. liquid->collect_liquid rinse Triple rinse container. Collect first rinse as hazardous waste. empty->rinse contact_ehs Store waste container in a designated, safe location. collect_solid->contact_ehs collect_liquid->contact_ehs dispose_container Deface label and dispose of container per institutional policy. rinse->dispose_container disposal_plant Arrange for pickup by EHS for disposal at an approved facility. contact_ehs->disposal_plant

References

Personal protective equipment for handling 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and professionals in drug development, who handle 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. The following procedures are based on the hazard profiles of structurally similar compounds and general laboratory safety principles for handling powdered acidic and halogenated aromatic compounds.

Hazard Profile

Based on analogous pyrazole carboxylic acid derivatives, this compound is anticipated to present the following hazards:

  • Skin Irritation : May cause redness and irritation upon contact.

  • Serious Eye Irritation : Can cause significant irritation and potential damage to the eyes.

  • Respiratory Irritation : Inhalation of dust may lead to irritation of the respiratory tract.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentRationale & Specifications
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of dust generation or splashing.To protect eyes from airborne particles and potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).To prevent direct skin contact. Gloves should be inspected for integrity before use and changed immediately if contaminated.[1]
Body Protection A fully buttoned lab coat. An impervious apron is recommended when handling larger quantities.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary if engineering controls are insufficient to control dust levels.To prevent inhalation of the powdered compound, especially when weighing or transferring.
Footwear Fully enclosed shoes constructed of a chemical-resistant material.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area : All handling of the solid compound must occur in a designated area, preferably within a certified chemical fume hood.[2]
  • Ventilation Check : Before commencing work, ensure the chemical fume hood is functioning correctly.
  • Gather Materials : Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers, prior to handling the chemical.

2. Donning PPE:

  • Put on all required personal protective equipment as detailed in the table above, ensuring a proper fit.

3. Handling the Compound:

  • Weighing : Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
  • Transferring : Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.
  • In Solution : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling Procedures:

  • Decontamination : Thoroughly clean any contaminated surfaces and equipment.
  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat and eye protection).
  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle and must be conducted in accordance with institutional and regulatory guidelines.

1. Waste Segregation and Collection:

  • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container for halogenated organic waste.[3]
  • Liquid Waste : Solutions containing the compound and rinsates from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.[3][4]

2. Disposal Procedure:

  • Container Management : Keep waste containers securely closed when not in use and store them in a designated, well-ventilated satellite accumulation area.[3]
  • Institutional Protocol : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3] Never pour chemical waste down the drain.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Fume Hood gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Begin Experiment transfer Transfer Compound weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate Experiment Complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store Waste in Labeled, Closed Containers segregate_waste->store_waste ehs_pickup Arrange for EHS Disposal store_waste->ehs_pickup

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.